16:0-18:0-16:0 TG-d5
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C53H102O6 |
|---|---|
Molekulargewicht |
840.4 g/mol |
IUPAC-Name |
[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] octadecanoate |
InChI |
InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3/i48D2,49D2,50D |
InChI-Schlüssel |
QRJMBNGGFSPTQP-BXJPYAOGSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Role of 16:0-18:0-16:0 TG-d5 in Quantitative Lipidomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 16:0-18:0-16:0 TG-d5, a deuterated triglyceride internal standard crucial for accurate and precise quantification of triglycerides in complex biological matrices. This document details its chemical properties, its application in mass spectrometry-based lipidomics, and provides comprehensive experimental protocols and relevant biological pathways.
Introduction to this compound
This compound, also known as 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol, is a synthetic triglyceride molecule where five hydrogen atoms on the glycerol (B35011) backbone have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry (MS) applications. In lipidomics, internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis, thereby ensuring the reliability of quantitative data.
The fatty acid composition of this triglyceride consists of two palmitic acid (16:0) molecules esterified to the sn-1 and sn-3 positions and one stearic acid (18:0) molecule at the sn-2 position of the glycerol backbone.
Physicochemical Properties and Specifications
Quantitative data for this compound is crucial for its effective use as an internal standard. The following table summarizes its key physicochemical properties.
| Property | Value |
| Chemical Name | 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol |
| Synonyms | TG(16:0/18:0/16:0)-d5, 1,3-Dipalmitoyl-2-stearoyl-glycerol-d5 |
| Molecular Formula | C₅₃H₉₇D₅O₆ |
| Molecular Weight | 840.40 g/mol |
| CAS Number | 944709-25-5 |
| Physical Form | Powder |
| Purity | >99% |
| Storage Temperature | -20°C |
Application in Quantitative Lipidomics
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of triglycerides in various biological samples, including plasma, serum, and tissues.[1][2] Its chemical similarity to endogenous triglycerides ensures that it behaves similarly during extraction and ionization, while its mass shift due to deuterium labeling allows for its distinct detection from the analytes of interest.
Linearity of Quantification
The use of a deuterated internal standard like this compound enables the generation of linear calibration curves over a wide dynamic range, which is essential for accurate quantification. A typical calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linearity of this response is critical for reliable quantification.
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 510,987 | 0.030 |
| 5 | 78,910 | 505,123 | 0.156 |
| 10 | 155,678 | 515,432 | 0.302 |
| 50 | 798,456 | 509,876 | 1.566 |
| 100 | 1,589,765 | 512,345 | 3.103 |
| 500 | 8,012,345 | 508,765 | 15.749 |
| 1000 | 16,123,456 | 511,234 | 31.538 |
Note: The data in this table is representative and intended for illustrative purposes.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in a typical lipidomics workflow.
Sample Preparation and Lipid Extraction (Folch Method)
This protocol describes a standard lipid extraction from a plasma sample.
Materials:
-
Plasma sample
-
This compound internal standard solution (e.g., 1 mg/mL in chloroform/methanol 2:1, v/v)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
To a 15 mL glass centrifuge tube, add 100 µL of plasma.
-
Add a known amount of this compound internal standard. A typical concentration used is 0.2 µg/mL in the final extraction volume.[3]
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex the mixture again for 30 seconds.
-
Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of isopropanol:acetonitrile:water, 2:1:1, v/v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis for Triglyceride Quantification
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
-
Gradient: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the hydrophobic triglycerides.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 55°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target triglyceride and the internal standard. For this compound, the precursor ion would be the [M+NH₄]⁺ adduct, and product ions would correspond to the neutral loss of one of the fatty acyl chains.
-
Collision Energy: Optimized for each transition.
-
Source Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
Table of Representative MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (IS) | 858.8 | 585.5 (Loss of Palmitic Acid) | 50 | 35 |
| TG (16:0/18:1/18:2) | 876.8 | 603.5 (Loss of Palmitic Acid) | 50 | 35 |
| TG (16:0/18:1/16:0) | 852.8 | 579.5 (Loss of Palmitic Acid) | 50 | 35 |
| TG (18:1/18:1/18:1) | 884.8 | 601.5 (Loss of Oleic Acid) | 50 | 35 |
Note: The specific m/z values may vary slightly depending on the adduct ion and instrument calibration. These are representative values.
Signaling Pathways and Biological Context
Triglycerides are central to cellular energy metabolism and are regulated by complex signaling pathways. Understanding these pathways is crucial for interpreting lipidomics data in the context of drug development and disease research.
Insulin (B600854) Signaling Pathway and Triglyceride Synthesis
Insulin, a key anabolic hormone, promotes the synthesis and storage of triglycerides in adipose tissue and the liver. The following diagram illustrates the simplified insulin signaling pathway leading to triglyceride synthesis.
Caption: Insulin signaling pathway leading to triglyceride synthesis.
Experimental Workflow for Quantitative Lipidomics
The following diagram outlines the logical workflow for a typical quantitative lipidomics experiment utilizing a deuterated internal standard.
Caption: A typical experimental workflow for quantitative lipidomics.
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in quantitative lipidomics. Its well-defined chemical properties and behavior as an internal standard enable the acquisition of high-quality, reliable data on triglyceride levels in biological systems. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for the effective implementation of this standard in lipid research, ultimately contributing to a deeper understanding of the role of triglycerides in health and disease.
References
An In-depth Technical Guide to 16:0-18:0-16:0 TG-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
16:0-18:0-16:0 TG-d5, also known as 1,3-dipalmitoyl-2-stearoyl-glycerol-d5, is a deuterated triglyceride of significant interest in the field of lipidomics. Its structure, featuring two palmitic acid (16:0) chains at the sn-1 and sn-3 positions and a stearic acid (18:0) chain at the sn-2 position of a glycerol (B35011) backbone labeled with five deuterium (B1214612) atoms, makes it an ideal internal standard for mass spectrometry-based quantitative analysis.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on detailed experimental protocols and data presentation.
Chemical Structure and Properties
The defining characteristic of this compound is the incorporation of five deuterium atoms on the glycerol backbone. This isotopic labeling results in a molecule that is chemically identical to its endogenous counterpart but has a distinct, higher mass. This mass shift is the key to its utility as an internal standard in mass spectrometry, allowing for precise differentiation and quantification of the corresponding non-deuterated triglyceride in complex biological samples.[4][5]
Below is a table summarizing the key chemical properties of this compound.
| Property | Value | Reference |
| Synonyms | 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol, TG d5-(16:0/18:0/16:0), 1,3-dipalmitoyl-2-stearoyl-glycerol-d5 | [1][2][3] |
| Chemical Formula | C₅₃H₉₇D₅O₆ | [2][6][7] |
| Molecular Weight | 840.40 g/mol | [2][6][7] |
| CAS Number | 944709-25-5 | [2][6][7] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically >98% or >99% | [2][8] |
| Storage | Recommended at -20°C for long-term stability | [2][6] |
Applications in Quantitative Lipidomics
The primary application of this compound is as an internal standard in quantitative lipidomics, particularly for the analysis of triglycerides in various biological matrices such as plasma, serum, and tissues.[1][4][9] Its use helps to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby enabling accurate and reproducible quantification of the endogenous 16:0-18:0-16:0 TG.[10]
Experimental Workflow for Triglyceride Quantification
The general workflow for using this compound as an internal standard in a lipidomics experiment is outlined below.
Detailed Experimental Protocols
While the exact parameters will vary depending on the specific instrumentation and experimental goals, the following sections provide detailed methodologies for key steps in the quantification of triglycerides using this compound.
Lipid Extraction from Plasma/Serum
This protocol is a modification of the Folch method, widely used for the extraction of lipids from biological fluids.
Materials:
-
Plasma or serum sample
-
This compound internal standard solution (concentration to be optimized based on expected endogenous levels)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas stream
-
Injection solvent (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v)
Procedure:
-
To 100 µL of plasma or serum in a glass tube, add a known amount of this compound internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume of injection solvent for LC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer
UPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used for triglyceride separation.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic triglycerides.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 50-60°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for both the endogenous 16:0-18:0-16:0 TG and the deuterated internal standard (this compound) need to be determined and optimized. For triglycerides, the precursor ion is typically the ammonium adduct [M+NH₄]⁺, and the product ions correspond to the neutral loss of one of the fatty acyl chains.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Neutral Loss |
| 16:0-18:0-16:0 TG | [M+NH₄]⁺ | [M+NH₄ - C₁₆H₃₂O₂]⁺ |
| [M+NH₄ - C₁₈H₃₆O₂]⁺ | ||
| This compound | [M+5+NH₄]⁺ | [M+5+NH₄ - C₁₆H₃₂O₂]⁺ |
| [M+5+NH₄ - C₁₈H₃₆O₂]⁺ |
Note: The exact m/z values should be calculated based on the precise atomic masses.
Data Presentation and Quantification
The quantification of endogenous 16:0-18:0-16:0 TG is achieved by calculating the ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard. A calibration curve can be constructed using a series of standards with known concentrations of the non-deuterated triglyceride and a fixed concentration of the deuterated internal standard to determine the absolute concentration in the samples.
Metabolic Fate and Signaling Pathways
Currently, there is no evidence to suggest that this compound is directly involved in specific signaling pathways as a signaling molecule itself. Its primary role in research is that of a tracer and an internal standard. When used in metabolic studies, the deuterated glycerol backbone can be tracked as it is incorporated into newly synthesized triglycerides, providing insights into triglyceride turnover and de novo lipogenesis.[6][11] The metabolic fate of the fatty acyl chains would follow the established pathways of fatty acid metabolism.
The use of deuterated water (D₂O) allows for the in vivo measurement of triglyceride synthesis.[11][12] Deuterium from D₂O is incorporated into fatty acids and the glycerol backbone during their synthesis. By measuring the rate of deuterium incorporation into plasma triglycerides, the fractional synthetic rate of these lipids can be calculated.[11]
The following diagram illustrates the general pathway of triglyceride synthesis and how deuterium from D₂O can be incorporated.
Conclusion
This compound is an indispensable tool for researchers in lipidomics and drug development. Its well-defined chemical structure and properties make it an excellent internal standard for the accurate and precise quantification of its endogenous counterpart. The detailed experimental protocols and workflow provided in this guide offer a solid foundation for the implementation of robust and reliable analytical methods for triglyceride analysis. While not a signaling molecule itself, its use in metabolic studies provides valuable insights into the dynamics of lipid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. estudogeral.uc.pt [estudogeral.uc.pt]
- 4. Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 10. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of triglyceride synthesis in humans using deuterium oxide and isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 16:0-18:0-16:0 TG-d5: An Internal Standard for Quantitative Lipidomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,3-dipalmitoyl-2-stearoyl-glycerol-d5 (16:0-18:0-16:0 TG-d5), a deuterated triglyceride internal standard crucial for accurate and reproducible quantification of triacylglycerols (TGs) in complex biological matrices. This document outlines its physicochemical properties, detailed experimental protocols for its use in mass spectrometry-based lipidomics, and the relevant biological pathways of its non-deuterated counterpart.
Core Properties of this compound
This compound is a synthetic, stable isotope-labeled triglyceride that serves as an ideal internal standard for mass spectrometry (MS) applications. Its physical and chemical properties are nearly identical to its endogenous, non-labeled counterpart, allowing it to co-elute during chromatographic separation and exhibit similar ionization efficiency. This ensures that variations during sample preparation and analysis are accounted for, leading to precise quantification.
| Property | Value | References |
| Molecular Weight | 840.40 g/mol | [1][2][3] |
| Formula | C₅₃H₉₇D₅O₆ | [1][2][3] |
| CAS Number | 944709-25-5 | [1][2][3] |
| Synonyms | 1,3(d5)-dipalmitoyl-2-stearoyl-glycerol, TG(16:0/18:0/16:0)-d5 | [2][4] |
| Physical State | Powder | |
| Purity | >99% | [4] |
| Storage | -20°C | [4] |
Experimental Protocols
The use of this compound as an internal standard is a cornerstone of quantitative lipidomics. Below are detailed methodologies for lipid extraction from biological samples and subsequent analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Lipid Extraction from Biological Samples (Modified Folch Method)
This protocol is a widely used method for extracting total lipids from tissues and cells.
Materials:
-
Biological sample (e.g., tissue homogenate, cell pellet)
-
Methanol
-
0.9% NaCl solution
-
This compound internal standard solution (concentration to be determined based on expected analyte levels, a starting concentration of 0.2 µg/mL has been reported.[5])
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
To a known amount of sample (e.g., 100 mg of tissue or 1x10⁷ cells) in a glass tube, add the this compound internal standard.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample, to a final volume 20 times that of the sample.
-
Homogenize the sample thoroughly.
-
Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.
-
Filter the homogenate or centrifuge to separate the liquid phase.
-
To the collected liquid phase, add 0.2 volumes of 0.9% NaCl solution.
-
Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to induce phase separation.
-
Carefully remove the upper aqueous phase.
-
Transfer the lower chloroform phase, which contains the lipids, to a new glass tube.
-
Evaporate the chloroform under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for UPLC-MS/MS analysis (e.g., isopropanol:acetonitrile, 1:1, v/v).
UPLC-MS/MS Analysis of Triglycerides
This method provides the separation and sensitive detection of triglycerides.
Instrumentation:
-
Ultra-Performance Liquid Chromatograph (UPLC) system
-
Tandem Mass Spectrometer (e.g., Q-Exactive, Triple Quadrupole)
-
C18 reversed-phase column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm)
Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Gradient Elution:
-
0-4 min: 20% to 65% B
-
4-8 min: 65% to 80% B
-
8-11 min: 80% to 95% B
-
11-12 min: Hold at 95% B
-
12-13 min: 95% to 20% B
-
13-15 min: Hold at 20% B for re-equilibration
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Spray Voltage: 2.8 - 3.2 kV
-
Capillary Temperature: 300 - 320°C
-
Sheath Gas Flow Rate: 20 - 35 Arb
-
Auxiliary Gas Flow Rate: 6 - 10 Arb
-
Mass Scan Range: m/z 100 - 1000
-
Data Acquisition: Multiple Reaction Monitoring (MRM) or full scan with data-dependent MS/MS. The precursor and product ions for 16:0-18:0-16:0 TG and its d5-labeled internal standard should be optimized on the specific instrument.
Biological Context: Triglyceride Metabolism
16:0-18:0-16:0 TG is a common triacylglycerol found in animals. Its metabolism is central to energy storage and mobilization. The primary pathway for its synthesis and breakdown is the glycerolipid/free fatty acid cycle.
Triglyceride Synthesis (Lipogenesis)
The synthesis of triglycerides, including 16:0-18:0-16:0 TG, predominantly occurs in the endoplasmic reticulum through the glycerol-3-phosphate pathway.[2][6][7] This process involves the sequential acylation of glycerol-3-phosphate by various acyltransferases. The final and committed step is catalyzed by diacylglycerol acyltransferase (DGAT), which esterifies a fatty acyl-CoA to diacylglycerol to form triacylglycerol.[8][9]
Triglyceride Breakdown (Lipolysis)
The breakdown of stored triglycerides into glycerol (B35011) and free fatty acids is known as lipolysis.[10] This process is primarily regulated by hormones and occurs in adipose tissue to mobilize energy. The key enzymes involved are adipose triglyceride lipase (B570770) (ATGL), hormone-sensitive lipase (HSL), and monoacylglycerol lipase (MGL).[10]
Workflow for Quantitative Lipidomics using this compound
The following diagram illustrates the overall workflow from sample preparation to data analysis in a typical quantitative lipidomics experiment utilizing a deuterated internal standard.
References
- 1. Glycerolipid metabolism and signaling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aocs.org [aocs.org]
- 8. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diglyceride acyltransferase - Wikipedia [en.wikipedia.org]
- 10. Lipolysis - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to the Synthesis of 16:0-18:0-16:0 TG-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of 1,3-dipalmitoyl-2-stearoyl-glycerol-d5 (16:0-18:0-16:0 TG-d5), a deuterated internal standard crucial for accurate quantification in lipidomic studies. The synthesis involves a chemoenzymatic approach, ensuring high regioselectivity and purity.
Introduction
Stable isotope-labeled lipids are indispensable tools in metabolic research, enabling the precise tracing and quantification of lipid species in complex biological matrices. This compound, with deuterium (B1214612) atoms on the glycerol (B35011) backbone, serves as an ideal internal standard for mass spectrometry-based analysis of its non-labeled counterpart, a common triacylglycerol in various biological systems. This guide outlines a robust synthetic pathway, detailing the necessary experimental protocols and characterization data.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step chemoenzymatic process. This strategy leverages the high selectivity of lipases for the synthesis of the 2-monoglyceride intermediate, followed by chemical acylation to complete the triglyceride structure. This approach ensures the precise placement of the stearoyl and palmitoyl (B13399708) chains at the desired positions on the deuterated glycerol backbone.
The overall synthetic workflow is depicted below:
Caption: Chemoenzymatic synthesis workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| Glycerol-1,1,2,3,3-d5 | Cambridge Isotope Laboratories, Inc. | 98 atom % D |
| Stearic Acid | Sigma-Aldrich | ≥98.5% |
| Palmitic Acid | Sigma-Aldrich | ≥99% |
| Thionyl Chloride | Sigma-Aldrich | ≥99% |
| Immobilized Lipase (B570770) (e.g., Novozym 435) | Sigma-Aldrich | - |
| Pyridine (B92270) | Sigma-Aldrich | Anhydrous, 99.8% |
| Dichloromethane (B109758) (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Hexane (B92381) | Sigma-Aldrich | Anhydrous, 95% |
| Ethyl Acetate (B1210297) | Sigma-Aldrich | Anhydrous, 99.8% |
| Silica (B1680970) Gel (for column chromatography) | Merck | 60 Å, 230-400 mesh |
Step 1: Synthesis of Palmitoyl Chloride
Palmitoyl chloride is prepared from palmitic acid to be used in the final acylation step.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add palmitic acid (1 equivalent).
-
Slowly add thionyl chloride (1.2 equivalents) to the flask at room temperature.
-
Heat the reaction mixture to 70-75°C and maintain for 2 hours, or until the evolution of HCl gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting palmitoyl chloride is used in the next step without further purification.
| Parameter | Value |
| Reaction Temperature | 70-75°C |
| Reaction Time | 2 hours |
| Expected Yield | >95% |
Step 2: Enzymatic Synthesis of 2-Stearoyl-glycerol-d5
This step utilizes a 1,3-specific lipase to selectively esterify the sn-2 position of the deuterated glycerol.
Protocol:
-
To a solution of glycerol-1,1,2,3,3-d5 (1 equivalent) and stearic acid (1.1 equivalents) in a suitable solvent-free system or a minimal amount of an organic solvent like 2-methyl-2-butanol, add immobilized lipase (e.g., Novozym 435, 10% w/w of total substrates).
-
Incubate the mixture at 60°C with continuous stirring for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate:acetic acid (80:20:1, v/v/v).
-
Upon completion, filter off the immobilized enzyme.
-
The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the 2-stearoyl-glycerol-d5.
| Parameter | Value |
| Enzyme | Immobilized 1,3-specific lipase |
| Temperature | 60°C |
| Reaction Time | 24-48 hours |
| Purification | Silica Gel Column Chromatography |
| Expected Yield | 40-60% |
Step 3: Chemical Acylation to this compound
The final step involves the acylation of the sn-1 and sn-3 hydroxyl groups of the 2-stearoyl-glycerol-d5 intermediate.
Protocol:
-
Dissolve the purified 2-stearoyl-glycerol-d5 (1 equivalent) in anhydrous dichloromethane (DCM) containing anhydrous pyridine (2.5 equivalents) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of palmitoyl chloride (2.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (hexane:ethyl acetate, 95:5, v/v).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with DCM, wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.
| Parameter | Value |
| Acylating Agent | Palmitoyl Chloride |
| Base | Pyridine |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 12-16 hours |
| Purification | Silica Gel Column Chromatography |
| Expected Overall Yield | 30-50% (from glycerol-d5) |
Characterization Data
The final product should be characterized by mass spectrometry and nuclear magnetic resonance to confirm its identity and purity.
| Analysis | Expected Results |
| Mass Spectrometry (ESI-MS) | [M+NH4]+ ion at m/z corresponding to the calculated mass of C53H97D5O6 + NH4+. |
| ¹H NMR (CDCl₃) | Absence of signals corresponding to the glycerol backbone protons. Characteristic signals for the fatty acid chains. |
| ¹³C NMR (CDCl₃) | Signals corresponding to the carbonyl carbons of the ester groups and the carbons of the fatty acid chains. |
| Purity (by HPLC/TLC) | >98% |
Application in Lipidomics
This compound is primarily used as an internal standard in quantitative lipidomics. Its utility stems from its chemical similarity to the endogenous analyte, ensuring comparable extraction efficiency and ionization response in mass spectrometry, while its mass shift allows for its clear distinction.
Below is a simplified representation of a typical lipidomics workflow where this standard is employed.
Caption: A simplified workflow for quantitative lipidomics using a deuterated standard.
Conclusion
The chemoenzymatic synthesis route detailed in this guide provides a reliable method for producing high-purity this compound. The use of a lipase-catalyzed step ensures the correct regiochemistry, which is crucial for its function as an accurate internal standard. This deuterated triglyceride is a valuable tool for researchers in the fields of lipid metabolism, drug discovery, and clinical diagnostics, enabling precise and accurate quantification of its endogenous counterpart.
Safeguarding Precision: A Technical Guide to the Storage and Stability of Deuterated Triglyceride Standards
For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. In quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, deuterated triglyceride standards serve as indispensable internal references. Their stability directly impacts the accuracy, reproducibility, and validity of experimental results. This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of deuterated triglyceride standards, details potential degradation pathways, and outlines experimental protocols for stability assessment.
Core Principles of Storage and Handling
The long-term stability of deuterated triglyceride standards is contingent upon a controlled environment that minimizes exposure to factors that can induce chemical degradation or isotopic exchange. Adherence to stringent storage and handling protocols is crucial to preserve their chemical and isotopic purity.
Recommended Storage Conditions
To ensure the longevity of deuterated triglyceride standards, specific storage conditions are recommended. These conditions are designed to mitigate the primary drivers of degradation: temperature, light, and oxygen.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C ± 4°C for solutions in organic solvents.[1] ≤ -16°C for neat (powder) saturated lipids.[1] | Reduces the rate of chemical reactions, including hydrolysis and oxidation. Storing organic solutions below -30°C is generally not advised unless they are in a sealed glass ampoule to prevent solvent freezing and precipitation of the standard.[1] |
| Container | Borosilicate glass vials with Teflon-lined caps.[1][2][3][4] | Prevents leaching of plasticizers and other contaminants that can occur with plastic containers.[1] Teflon liners provide an inert barrier against the solvent. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen).[1][3][4] | Minimizes oxidation of unsaturated fatty acid chains within the triglyceride structure. |
| Light | Protection from light, e.g., by using amber vials or storing in the dark.[5] | Prevents photodegradation, especially for compounds with chromophores or unsaturated bonds. |
Handling of Powdered vs. Solution Standards
Deuterated triglycerides may be supplied as a neat powder or in a solution. The physical state dictates the appropriate handling procedures.
-
Powdered Standards:
-
Saturated Triglycerides: These are relatively stable as powders and should be stored at ≤ -16°C in a glass container with a Teflon-lined closure.[1][2][3] To prevent condensation, which can lead to hydrolysis, the entire container must be allowed to warm to room temperature before opening.[1]
-
Unsaturated Triglycerides: These are not stable as powders due to their hygroscopic nature, which makes them susceptible to rapid moisture absorption, leading to hydrolysis and oxidation.[1][2][3][4] It is imperative to promptly dissolve unsaturated triglyceride standards in a suitable organic solvent upon receipt and store the solution at -20°C ± 4°C.[1]
-
-
Solution Standards:
-
Standards supplied in an organic solvent should be stored at -20°C ± 4°C in a glass vial with a Teflon-lined cap, preferably under an inert atmosphere.[1][3][4]
-
When preparing stock and working solutions, use high-purity, aprotic solvents such as acetonitrile, methanol, or ethyl acetate (B1210297) to minimize the risk of deuterium-hydrogen (H/D) exchange.[6]
-
Factors Affecting Stability and Degradation Pathways
Several factors can compromise the stability of deuterated triglyceride standards, leading to a decrease in chemical purity and potentially altering the isotopic enrichment. Understanding these factors is key to preventing degradation.
Primary Degradation Pathways
-
Hydrolysis: The ester linkages in triglycerides are susceptible to hydrolysis, which breaks down the molecule into glycerol (B35011) and free fatty acids.[7][8][9] This process can be catalyzed by the presence of water, acids, or bases.[]
-
Oxidation: Unsaturated fatty acid chains within the triglyceride are prone to oxidation at the double bonds.[1] This can be initiated by exposure to oxygen, light, and trace metal ions. Oxidation can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and shorter-chain fatty acids.
-
Deuterium-Hydrogen (H/D) Exchange: Deuterium (B1214612) atoms, particularly those on carbons adjacent to carbonyl groups or on heteroatoms, can exchange with protons from the solvent or atmospheric moisture.[11][12] This is more likely to occur in protic solvents or under acidic or basic conditions, compromising the isotopic purity of the standard.[6][]
The following diagram illustrates the primary degradation pathways for a deuterated triglyceride.
References
- 1. Measurement of triglyceride synthesis in humans using deuterium oxide and isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of structured triglycerides on the kinetic stability of total nutrient admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectrometry of triglycerides. II. Specifically deuterated triglycerides and elucidation of fragmentation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. pure.uva.nl [pure.uva.nl]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Application of 16:0-18:0-16:0 TG-d5 in Lipid Profiling Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 1,3-dihexadecanoyl-2-octadecanoyl-glycerol-d5 (16:0-18:0-16:0 TG-d5), a critical internal standard for the accurate quantification of triglycerides in lipidomics research. Its stable isotope-labeled nature makes it an indispensable tool for correcting analytical variability in mass spectrometry-based lipid profiling.
The Role of Internal Standards in Lipidomics
Quantitative lipidomics aims to determine the absolute or relative amounts of individual lipid species within a biological sample. However, the multi-step process, from lipid extraction to mass spectrometry analysis, is prone to variations that can affect accuracy and reproducibility.[1][2] Internal standards are essential compounds added to a sample at a known concentration before analysis to normalize for these variations, including sample loss during extraction and fluctuations in ionization efficiency in the mass spectrometer.[3][4] Stable isotope-labeled standards, such as deuterated lipids, are considered the gold standard because they share chemical and physical properties with their endogenous counterparts but are distinguishable by their mass.[2][3][5]
This compound is a deuterated triglyceride specifically designed for this purpose.[5][6] It is chemically identical to the endogenous TG(16:0/18:0/16:0) but is five Daltons heavier due to the incorporation of five deuterium (B1214612) atoms on the glycerol (B35011) backbone.[7] This mass difference allows for its distinct detection by a mass spectrometer while ensuring it behaves similarly to the target analytes throughout the analytical workflow.
Physicochemical and Structural Data
Accurate identification and quantification rely on well-characterized standards. The key properties of this compound are summarized below.
| Property | Value |
| Systematic Name | 1,3-dihexadecanoyl-2-octadecanoyl-sn-glycerol (d5) |
| Common Name | TG(16:0/18:0/16:0) (d5) |
| LIPID MAPS ID | LMGL03010011[8] |
| Chemical Formula | C₅₃H₉₇D₅O₆ |
| Exact Mass | 839.799025[8] |
Principle of Quantification via Isotope Dilution
The core principle behind using this compound is isotope dilution mass spectrometry. A known quantity of the "heavy" deuterated standard is spiked into a sample containing an unknown quantity of the "light" endogenous analyte. The mixture is then analyzed by mass spectrometry. Since the standard and analyte have nearly identical chemical behavior, any sample loss or ionization suppression will affect both equally. By measuring the ratio of the signal intensities of the analyte to the internal standard, the original concentration of the analyte can be accurately calculated.
Experimental Protocols and Workflow
A typical lipidomics workflow employing this compound involves lipid extraction, chromatographic separation, and mass spectrometric detection.
4.1. Lipid Extraction and Sample Preparation
The internal standard should be added as early as possible to account for variability in all subsequent steps.[3]
-
Homogenization : Homogenize the biological sample (e.g., tissue, plasma) in an appropriate buffer.
-
Spiking : Add a known amount of this compound to the homogenate. In a study on hyperlipidemia in mice, 500 ng of the standard was used per sample.[9][10]
-
Extraction : Perform lipid extraction using a standard method such as methyl-tert-butyl ether (MTBE) or a modified Folch method with dichloromethane/methanol.[9][11]
-
Phase Separation : Centrifuge the sample to separate the organic (lipid-containing) and aqueous phases.
-
Drying and Reconstitution : Transfer the organic phase to a new tube, evaporate the solvent under a stream of nitrogen, and reconstitute the dried lipid extract in an appropriate solvent mixture (e.g., isopropanol/acetonitrile) for LC-MS analysis.[9][10]
4.2. UPLC-MS/MS Analysis
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is commonly used for the analysis of triglycerides.[6][12]
| Parameter | Typical Conditions |
| LC Column | Reversed-phase C18 column suitable for lipid separation.[3] |
| Mobile Phase A | Acetonitrile/water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[3] |
| Mobile Phase B | Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.[3] |
| Flow Rate | 0.3 - 0.6 mL/min.[3] |
| Column Temp. | 50-55°C to ensure reproducible retention times.[3] |
| MS Ionization | Electrospray Ionization (ESI), positive ion mode. |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) for targeted quantification.[6] |
4.3. Data Processing and Quantification
-
Peak Integration : Integrate the peak areas for the endogenous triglyceride analyte and the this compound internal standard from the extracted ion chromatograms.
-
Response Ratio Calculation : Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Concentration Calculation : Determine the absolute concentration of the endogenous triglyceride by relating the response ratio to the known concentration of the spiked internal standard, often using a calibration curve generated with reference standards.
Application Example: Hyperlipidemia Study
The utility of this compound is demonstrated in its application in metabolic research. The following table summarizes its use in a study investigating the effects of taurochenodeoxycholic acid in mice with hyperlipidemia.[9][10]
| Parameter | Details from Study |
| Biological Matrix | Mouse Serum and Liver |
| Internal Standard Mix | Included 500 ng of d5-TG (16:0/18:0/16:0) among other standards.[9][10] |
| Extraction Method | MTBE extraction followed by nitrogen drying.[9] |
| Reconstitution Solvent | Isopropanol/acetonitrile (1:1, v/v).[9][10] |
| Analytical Platform | UPLC-Orbitrap/MS.[9] |
| Outcome | Successfully quantified changes in various triglyceride species, contributing to the understanding of the therapeutic mechanism. |
Conclusion
This compound is a high-purity, well-characterized stable isotope-labeled internal standard that is fundamental to achieving accurate, reliable, and reproducible quantification of triglycerides in complex biological samples. Its use in an isotope dilution mass spectrometry workflow enables researchers to overcome inherent analytical variability, ensuring that the data generated in lipid profiling studies is of the highest quality. This is paramount for biomarker discovery, drug development, and advancing the understanding of metabolic diseases.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. lipidmaps.org [lipidmaps.org]
- 8. LIPID MAPS [lipidmaps.org]
- 9. Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia [frontiersin.org]
- 11. Lipidomic characterization of extracellular vesicles in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Methodological & Application
Application Note: High-Throughput Quantitative Analysis of Triglycerides in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1,3-dipalmitoyl-2-stearoyl-glycerol (16:0-18:0-16:0 TG) in human plasma. The method utilizes its stable isotope-labeled counterpart, 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol (16:0-18:0-16:0 TG-d5), as an internal standard (IS) to ensure accuracy and precision.[1] A streamlined protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. The method demonstrates excellent linearity, precision, accuracy, and sensitivity, making it suitable for lipidomic research and clinical studies.
Introduction
Triglycerides (TGs) are a major class of neutral lipids that serve as the primary form of energy storage in eukaryotes.[2][3] The specific fatty acid composition of TGs can vary significantly and is associated with various physiological and pathological states, including metabolic disorders like obesity, diabetes, and atherosclerosis.[4] Therefore, the accurate quantification of individual TG molecular species is crucial for biomarker discovery and understanding disease mechanisms.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for lipid analysis due to its high selectivity, sensitivity, and speed.[5][6] The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte is critical for correcting variations in sample extraction, matrix effects, and instrument response.[7][8] This note describes the development and validation of an LC-MS/MS method using this compound as an internal standard for the reliable quantification of its corresponding endogenous triglyceride in human plasma.[9]
Experimental Protocols
Materials and Reagents
-
Analytes: 1,3-dipalmitoyl-2-stearoyl-glycerol (TG 50:0) (Avanti Polar Lipids, Alabaster, AL)
-
Internal Standard: 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol (this compound) (Avanti Polar Lipids, Alabaster, AL)
-
Solvents: LC-MS grade acetonitrile, isopropanol (B130326) (IPA), methanol, and water (Fisher Scientific, Waltham, MA)
-
Reagents: Ammonium (B1175870) acetate (B1210297) (≥99%, Sigma-Aldrich, St. Louis, MO)
-
Biological Matrix: Pooled human plasma (K2-EDTA) (BioIVT, Westbury, NY)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Primary stock solutions of the analyte and internal standard were prepared by dissolving the powders in chloroform/methanol (2:1, v/v) and stored at -20°C.
-
Working Solutions: Intermediate and spiking solutions were prepared by serially diluting the stock solutions in isopropanol.
-
Calibration Standards and Quality Controls (QCs): Calibration standards and QC samples were prepared by spiking the appropriate working solutions into pooled human plasma.
Sample Preparation Protocol
A protein precipitation (PPT) method was used for sample extraction.[3][10]
-
Aliquot 50 µL of plasma samples (standards, QCs, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 250 µL of cold isopropanol containing the internal standard (this compound) at a concentration of 100 ng/mL.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to an HPLC vial with an insert.
-
Inject 5 µL of the sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Analysis was performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.[11]
| Parameter | Condition |
| LC System | Shimadzu Nexera™ or Waters ACQUITY UPLC™ |
| Column | Waters CSH C18 (2.1 x 100 mm, 1.7 µm) |
| Column Temp | 55°C |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate |
| Flow Rate | 0.4 mL/min |
| LC Gradient | See Table 2 |
| Injection Volume | 5 µL |
| MS System | SCIEX QTRAP® 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp | 500°C |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 3 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 2.5 | 45 |
| 12.0 | 97 |
| 14.0 | 97 |
| 14.1 | 30 |
| 16.0 | 30 |
The use of ammonium acetate in the mobile phase promotes the formation of stable ammonium adducts ([M+NH4]+) of the triglycerides, which is ideal for reproducible fragmentation and quantification.[12]
Table 3: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragment | Collision Energy (V) |
|---|---|---|---|---|
| 16:0-18:0-16:0 TG | 880.8 | 607.5 | [M+NH4 - C16:0]+ | 35 |
| this compound (IS) | 885.8 | 612.5 | [M+NH4 - C16:0]+ | 35 |
Note: The product ion corresponds to the neutral loss of a palmitic acid (16:0) moiety from the glycerol (B35011) backbone. The d5 label is on the glycerol backbone, hence it is retained in the monitored product ion.[7]
Results and Discussion
Method Development Workflow
The development of a quantitative bioanalytical method follows a logical progression from instrument optimization to full validation to ensure reliability and robustness.
Linearity, Range, and Sensitivity
The method was linear over the concentration range of 10 to 10,000 ng/mL for 16:0-18:0-16:0 TG in human plasma. The calibration curve was constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A linear regression with 1/x² weighting was applied.
Table 4: Calibration Curve Performance
| Parameter | Result |
|---|---|
| Concentration Range | 10 - 10,000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL |
| LLOQ Precision (%CV) | ≤ 20% |
| LLOQ Accuracy (%Bias) | ± 20% |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (Low, Mid, High) in six replicates over three separate days. The results demonstrate high precision and accuracy, meeting the standard acceptance criteria for bioanalytical methods.
Table 5: Intra- and Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Day %CV (n=6) | Intra-Day %Accuracy (n=6) | Inter-Day %CV (n=18) | Inter-Day %Accuracy (n=18) |
|---|---|---|---|---|---|
| Low QC | 30 | 5.8 | 102.3 | 7.1 | 104.5 |
| Mid QC | 500 | 4.2 | 98.9 | 5.5 | 101.2 |
| High QC | 8000 | 3.5 | 97.6 | 4.8 | 99.3 |
Acceptance Criteria: %CV ≤ 15% (≤ 20% for LLOQ), %Accuracy within 85-115% (80-120% for LLOQ).
Matrix Effect and Recovery
The matrix effect and extraction recovery were assessed at low and high QC concentrations. The results indicate minimal ion suppression or enhancement and consistent, high recovery from the protein precipitation procedure.
Table 6: Matrix Effect and Extraction Recovery
| QC Level | Matrix Factor | Extraction Recovery (%) | Overall Process Efficiency (%) |
|---|---|---|---|
| Low QC | 0.95 | 96.2 | 91.4 |
| High QC | 0.98 | 97.8 | 95.8 |
Acceptance Criteria: IS-normalized Matrix Factor CV ≤ 15%.
Conclusion
A selective, sensitive, and high-throughput LC-MS/MS method for the quantification of 16:0-18:0-16:0 TG in human plasma has been successfully developed and validated. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. The simple protein precipitation sample preparation protocol allows for the rapid processing of large sample batches. This method is well-suited for lipidomic studies requiring reliable quantification of specific triglyceride species in a complex biological matrix.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
Application Note: Quantitative Analysis of Triglycerides in Human Plasma Using 16:0-18:0-16:0 TG-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglycerides (TGs) are a major class of lipids that play a crucial role in energy storage and metabolism. Accurate quantification of specific TG species is vital for understanding various physiological and pathological processes, making it a key area of interest in clinical research and drug development. This application note provides a detailed protocol for the quantitative analysis of triglycerides in human plasma using a stable isotope-labeled internal standard, 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol (16:0-18:0-16:0 TG-d5), coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a deuterated internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1][2] This method employs Multiple Reaction Monitoring (MRM) for sensitive and specific detection of TG species.[3]
Materials and Reagents
-
Internal Standard: this compound (Avanti Polar Lipids, Cat# 860902P or equivalent)[4]
-
Solvents: LC-MS grade methanol (B129727), isopropanol (B130326), acetonitrile, water, and methyl-tert butyl ether (MTBE)
-
Additives: Ammonium (B1175870) formate
-
Biological Matrix: Human plasma (EDTA)
-
Standard reference triglycerides for calibration curve (e.g., from Nu-Chek Prep or Avanti Polar Lipids)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent, such as chloroform:methanol (2:1, v/v).
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with isopropanol to a final concentration of 1 µg/mL.
-
Calibration Standard Stock Solutions: Prepare individual stock solutions of each target triglyceride standard at a concentration of 1 mg/mL in chloroform:methanol (2:1, v/v).
-
Calibration Curve Working Solutions: Prepare a series of calibration standards by spiking the appropriate amounts of the calibration standard stock solutions into a surrogate matrix (e.g., stripped serum or a synthetic matrix) to achieve a concentration range relevant for the expected sample concentrations.
Sample Preparation: Protein Precipitation
This protocol is suitable for high-throughput analysis of triglycerides in human plasma.
-
Thaw human plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the 1 µg/mL internal standard working solution.
-
Add 200 µL of ice-cold isopropanol.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is recommended for a cleaner extraction and to minimize matrix effects.
-
To 50 µL of plasma in a glass tube, add 10 µL of the 1 µg/mL internal standard working solution.
-
Add 200 µL of ice-cold methanol and vortex for 30 seconds.[5]
-
Add 1 mL of MTBE and vortex for 1 minute.[5]
-
Add 200 µL of water to induce phase separation and vortex for 30 seconds.[5]
-
Centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper organic phase (containing the lipids) to a new tube.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.[5]
UPLC-MS/MS Analysis
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
UPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 55°C
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
MRM Transitions: The precursor ions for triglycerides are typically the ammonium adducts ([M+NH_4]+). The product ions are generated from the neutral loss of one of the fatty acid chains. For this compound, the precursor ion and a major product ion would be monitored. Specific transitions for endogenous triglycerides of interest should be optimized.
Data Presentation
The following tables summarize typical quantitative data obtained using this protocol.
Table 1: Calibration Curve for a Representative Triglyceride (TG 16:0/18:1/16:0)
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 5 | 0.012 |
| 10 | 0.025 |
| 50 | 0.128 |
| 100 | 0.255 |
| 500 | 1.290 |
| 1000 | 2.585 |
| Linearity (R²) | >0.995 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Recovery (%) | 85-115% |
| Matrix Effect (%) | 80-120% |
Visualizations
Experimental Workflow
References
- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 16:0-18:0-16:0 D5 TG powder Avanti Polar Lipids [sigmaaldrich.com]
- 4. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Plasma Triglycerides using 16:0-18:0-16:0 TG-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglycerides (TGs) are a major class of lipids that serve as a primary form of energy storage in eukaryotes. The quantification of plasma triglycerides is a critical aspect of clinical diagnostics and biomedical research, providing insights into metabolic health and the risk of cardiovascular diseases. This document provides a detailed protocol for the accurate and precise quantification of various triglyceride species in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 16:0-18:0-16:0 TG-d5 as an internal standard.[1][2][3] The use of a stable isotope-labeled internal standard is essential for correcting for variations in sample preparation and instrument response, ensuring high-quality quantitative data.
Experimental Workflow Overview
The overall experimental workflow for the quantification of plasma triglycerides involves several key steps, from sample preparation to data analysis. A clear understanding of this workflow is crucial for obtaining reliable and reproducible results.
Experimental Protocols
Materials and Reagents
-
Human plasma (EDTA as anticoagulant)
-
This compound internal standard (Avanti Polar Lipids or equivalent)[1]
-
Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Toluene (optional, for reconstitution)
Preparation of Stock Solutions and Standards
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent, such as chloroform (B151607) or a methanol/toluene mixture. Store at -20°C.
-
Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 10 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of a representative triglyceride standard (e.g., a mix of common TGs or a specific TG of interest) into a surrogate matrix (e.g., charcoal-stripped plasma or a protein solution). The concentration range should cover the expected physiological levels of triglycerides in plasma.
Sample Preparation: Lipid Extraction using the Matyash Method
The Matyash method, utilizing methyl-tert-butyl ether (MTBE), is a robust and widely used protocol for the extraction of lipids from plasma.[4]
-
To a 1.5 mL microcentrifuge tube, add 20 µL of human plasma.
-
Add 225 µL of cold methanol containing the working internal standard solution (10 µg/mL this compound).[4]
-
Vortex the mixture for 10 seconds.
-
Add 750 µL of cold MTBE.[4]
-
Vortex for 10 seconds and then shake at 4°C for 6 minutes.[4]
-
Induce phase separation by adding 188 µL of LC-MS grade water.[4]
-
Centrifuge at 14,000 rpm for 2 minutes.[4]
-
Carefully collect the upper organic layer (approximately 700-750 µL) and transfer it to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried lipid extract in 100 µL of a suitable injection solvent, such as a methanol/toluene (9:1, v/v) mixture or an isopropanol/acetonitrile/water mixture.[4]
LC-MS/MS Analysis
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column is commonly used for triglyceride separation (e.g., Agilent ZORBAX EclipsePlus C18, 2.1 x 150 mm, 1.8 µm).[4]
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[4]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 55°C.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-18 min: Hold at 100% B
-
18.1-20 min: Return to 30% B and re-equilibrate.
-
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow Rates: Optimized for the specific instrument.
MRM Transitions
MRM transitions for triglycerides are typically based on the neutral loss of a fatty acid from the ammoniated precursor ion ([M+NH4]+).[5][6] Below are examples of MRM transitions for some common triglycerides and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Neutral Loss |
| Internal Standard | ||
| This compound | 845.8 | 585.5 (Loss of 16:0 + d5-glycerol) |
| Example Triglycerides | ||
| TG 48:1 (e.g., 16:0/16:1/16:0) | 822.8 | 567.5 (Loss of 16:0) |
| TG 50:1 (e.g., 16:0/18:1/16:0) | 850.8 | 595.5 (Loss of 16:0) |
| TG 52:2 (e.g., 16:0/18:1/18:1) | 876.8 | 595.5 (Loss of 18:1) |
| TG 54:3 (e.g., 18:1/18:1/18:1) | 902.8 | 621.5 (Loss of 18:1) |
Data Analysis and Quantification
The quantification of each triglyceride species is based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the triglyceride standards. The concentration of the triglycerides in the plasma samples is then determined from this calibration curve.
Method Validation Data
The following tables summarize the expected performance characteristics of this analytical method.
Linearity
The linearity of the method should be assessed by analyzing a series of calibration standards. The coefficient of determination (r²) should be greater than 0.99.
| Analyte (Example) | Concentration Range (µg/mL) | r² |
| TG 52:2 | 0.5 - 200 | >0.99 |
| TG 54:3 | 0.5 - 200 | >0.99 |
Data is representative and may vary based on the specific triglyceride and instrument conditions.
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ are determined as the concentration at which the signal-to-noise ratio is approximately 3 and 10, respectively.
| Parameter | Value (µg/mL) |
| LOD | ~0.1 - 0.5 |
| LOQ | ~0.5 - 1.5 |
Values are estimates and should be experimentally determined for each triglyceride of interest. One study reported a detection limit of 3.3 µg/mL and a lower limit of quantification of 11.1 µg/mL for total triglycerides in human EDTA-plasma.[7]
Accuracy and Precision
Intra- and inter-day accuracy and precision are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low | <15% | ±15% | <15% | ±15% |
| Medium | <15% | ±15% | <15% | ±15% |
| High | <15% | ±15% | <15% | ±15% |
For a panel of nineteen triglyceride molecular species, intra-day coefficients of variation were reported to be between 15.0–20.9%, and inter-day coefficients of variation were between 17.3–36.6%.[7]
Recovery and Matrix Effect
Recovery and matrix effect are important parameters to assess the efficiency of the extraction process and the influence of the plasma matrix on ionization.
| Parameter | Expected Value |
| Recovery | >85% |
| Matrix Effect | 85-115% |
Recovery of TG 50:0 using an equivalent internal standard was reported to be 97.0%.[7]
Signaling Pathway Context: Triglyceride Metabolism
The quantification of plasma triglycerides is often performed in the context of studying lipid metabolism and its dysregulation in various diseases. The following diagram illustrates a simplified overview of the central role of triglycerides in metabolic pathways.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of plasma triglycerides using LC-MS/MS with this compound as an internal standard. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, is robust and reliable for use in both research and clinical settings. Adherence to the detailed protocols and validation procedures will ensure the generation of high-quality, reproducible data for the advancement of lipid-related research and drug development.
References
- 1. 16:0-18:0-16:0 D5 TG powder Avanti Polar Lipids [sigmaaldrich.com]
- 2. Lipidomic Analysis of Plasma Extracellular Vesicles Derived from Alzheimer’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. LC/MS/MS MRM Library for Triglycerides : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Tissue Lipid Extraction Using 16:0-18:0-16:0 TG-d5
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The quantification of triacylglycerols (TGs) in tissue samples is crucial for understanding metabolic processes in both health and disease. The use of a stable isotope-labeled internal standard is essential for accurate and precise quantification by mass spectrometry (MS), as it corrects for sample loss during extraction and variations in ionization efficiency. 1,3(d5)-dipalmitoyl-2-stearoyl-glycerol (16:0-18:0-16:0 TG-d5) is a widely used internal standard for the analysis of TGs in complex biological matrices.[1]
Principle of Use:
This compound is a deuterated analog of a common endogenous triglyceride. The five deuterium (B1214612) atoms on the glycerol (B35011) backbone give it a mass shift of +5 Da compared to its non-labeled counterpart, making it easily distinguishable by mass spectrometry.[2] This internal standard is added to the tissue homogenate at the beginning of the lipid extraction process.[3] Because it is chemically identical to the endogenous TGs, it behaves similarly throughout the extraction, separation, and detection steps.
Quantification is achieved by comparing the peak area of the endogenous TG species to the peak area of the known concentration of the spiked this compound.[4] This ratiometric approach ensures high accuracy and reproducibility in the final concentration determination of the TGs in the tissue sample.
Key Advantages:
-
Accuracy: Corrects for sample loss during the multi-step extraction process.
-
Precision: Minimizes the effects of instrument variability and matrix effects.
-
Specificity: The distinct mass of the deuterated standard allows for unambiguous detection.
-
Broad Applicability: Can be used with various tissue types and common lipid extraction protocols such as Folch and Bligh-Dyer.[3][5]
Quantitative Data Summary
The use of this compound as an internal standard in conjunction with LC-MS/MS-based lipidomics workflows has demonstrated excellent quantitative performance. The following table summarizes key validation parameters from a study utilizing this internal standard for triacylglycerol profiling.
| Parameter | Value | Methodology | Source |
| Linearity (R²) | Median R² = 0.978 | LC-MS/MS | [4] |
| Reproducibility (CV) | Median interday CV ~ 0.15 | LC-MS/MS | [4] |
| Recovery | 89.9% to 104% | TLC/FID with internal standard | [6] |
Note: The recovery data is from a study validating a lipid extraction method with a different internal standard (O-cholesteryl ethylene (B1197577) glycol) but demonstrates the typical recovery rates achievable with robust extraction protocols that would be used with this compound.
Experimental Workflow
The following diagram illustrates the general workflow for tissue lipid extraction and analysis using this compound as an internal standard.
Caption: Workflow for tissue lipid extraction and quantification.
Detailed Experimental Protocol: Modified Folch Extraction for Tissue
This protocol is designed for the extraction of total lipids from soft tissues for the purpose of triglyceride quantification using this compound as an internal standard.
Materials:
-
Tissue sample (e.g., liver, brain, muscle), stored at -80°C
-
This compound internal standard solution (e.g., 1 mg/mL in chloroform)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% (w/v) Sodium Chloride (NaCl) solution in HPLC grade water
-
Nitrogen gas
-
Glass homogenization tubes
-
Glass centrifuge tubes with Teflon-lined caps
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Solvent evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Autosampler vials with inserts
Protocol:
-
Tissue Preparation:
-
Weigh approximately 50-100 mg of frozen tissue into a pre-chilled glass homogenization tube.[3]
-
Record the exact weight of the tissue.
-
Keep the tissue on dry ice to prevent degradation.
-
-
Internal Standard Spiking:
-
Add a known amount of this compound internal standard solution directly to the tissue in the homogenization tube. The amount should be chosen to be within the linear range of the mass spectrometer and comparable to the expected endogenous TG levels. For example, add 10 µL of a 1 mg/mL solution for a final amount of 10 µg.
-
-
Homogenization:
-
Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v) to the tissue (e.g., for 100 mg of tissue, add 2 mL of the solvent mixture).[7]
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Lipid Extraction:
-
Transfer the homogenate to a glass centrifuge tube.
-
Vortex the mixture for 2 minutes.
-
Incubate at room temperature for 20-30 minutes with occasional vortexing to ensure complete lipid extraction.
-
-
Phase Separation:
-
Collection of Lipid Extract:
-
After centrifugation, two distinct phases will be visible: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully aspirate and discard the upper aqueous phase using a glass Pasteur pipette.
-
Transfer the lower organic (chloroform) phase to a new clean glass tube, being careful not to disturb the protein interface.
-
-
Solvent Evaporation:
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of an appropriate solvent for LC-MS analysis, such as isopropanol:acetonitrile (1:1, v/v).[7]
-
Vortex thoroughly to ensure all lipids are redissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the components of the analytical method for accurate triglyceride quantification.
Caption: Framework for accurate triglyceride quantification.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. waters.com [waters.com]
- 3. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. [Determination of triglycerides and serum esterified fatty acids after extraction with isopropyl alcohol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia [frontiersin.org]
- 7. ebin.pub [ebin.pub]
Application Note: Quantification of 16:0-18:0-16:0 TG-d5 using Multiple Reaction Monitoring (MRM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the quantification of the deuterated triglyceride internal standard 16:0-18:0-16:0 TG-d5 using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). Triglycerides (TGs) are a major class of lipids, and their analysis is crucial in various research areas, including metabolic disease, nutrition, and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by correcting for variations in sample preparation and instrument response.[1][2] This document outlines the key MRM transitions, a comprehensive experimental protocol, and a visual representation of the analytical workflow.
MRM Transitions for this compound
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique ideal for quantitative analysis.[3] It involves the selection of a specific precursor ion, its fragmentation, and the monitoring of a specific product ion. For triglycerides, the ammonium (B1175870) adduct ([M+NH₄]⁺) is commonly used as the precursor ion in positive ionization mode. Fragmentation typically results in the neutral loss of one of the fatty acid chains.
The MRM transitions for this compound are summarized in the table below. The precursor ion is the ammonium adduct of the triglyceride. The product ions correspond to the diglyceride fragments resulting from the neutral loss of either a palmitic acid (16:0) or a stearic acid (18:0) moiety.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Putative Fragment | Collision Energy (eV)* |
| This compound | 858.8 | 585.5 | C₁₆H₃₂O₂ (Palmitic Acid) | [M+NH₄-C₁₆H₃₂O₂]⁺ | 35 |
| This compound | 858.8 | 557.5 | C₁₈H₃₆O₂ (Stearic Acid) | [M+NH₄-C₁₈H₃₆O₂]⁺ | 35 |
*Collision energy is instrument-dependent and should be optimized for the specific mass spectrometer being used. The provided value is a general starting point.[4][5]
Experimental Protocol
This protocol provides a general procedure for the analysis of this compound. Optimization may be required based on the specific matrix and instrumentation.
Sample Preparation (Plasma/Serum)
-
Thaw Samples : Thaw plasma or serum samples on ice.
-
Protein Precipitation : To 100 µL of plasma/serum, add 400 µL of ice-cold isopropanol (B130326) containing the this compound internal standard at the desired concentration.
-
Vortex : Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant : Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry Down : Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute : Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Isopropanol with 10 mM ammonium formate).
-
Transfer : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A : Acetonitrile/Water (60:40) with 10 mM Ammonium Formate
-
Mobile Phase B : Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate
-
Flow Rate : 0.3 mL/min
-
Column Temperature : 55°C
-
Injection Volume : 5 µL
-
Gradient :
Time (min) % B 0.0 30 2.0 30 12.0 90 15.0 90 15.1 30 | 20.0 | 30 |
Mass Spectrometry (MS)
-
Ionization Mode : Positive Electrospray Ionization (ESI+)
-
Capillary Voltage : 3.5 kV
-
Source Temperature : 150°C
-
Desolvation Temperature : 400°C
-
Cone Gas Flow : 50 L/hr
-
Desolvation Gas Flow : 800 L/hr
-
Collision Gas : Argon
-
Acquisition Mode : Multiple Reaction Monitoring (MRM)
Diagrams
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
MRM Fragmentation Pathway
Caption: MRM fragmentation pathway for this compound.
References
- 1. 16:0-18:0-16:0 D5 TG powder Avanti Polar Lipids [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Preparation of a 16:0-18:0-16:0 TG-d5 Stock Solution for Mass Spectrometry-Based Lipidomics
Audience: Researchers, scientists, and drug development professionals engaged in quantitative lipid analysis.
Introduction: This document provides a detailed protocol for the preparation of a stock solution of the internal standard 1,3(d5)-dipalmitoyl-2-stearoyl-glycerol (16:0-18:0-16:0 TG-d5). This deuterated triglyceride is a critical component in mass spectrometry (MS)-based lipidomics for the accurate quantification of specific triglyceride species in various biological samples.[1][2] Its use as an internal standard helps to correct for variations in sample extraction, processing, and instrument response, thereby ensuring the reliability and reproducibility of quantitative data.[1]
Physicochemical Properties and Storage
Proper handling and storage of the this compound standard are paramount to maintain its integrity and ensure accurate experimental outcomes. The relevant physicochemical data are summarized in the table below.
| Property | Value |
| Chemical Name | 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol |
| Synonyms | 1,3(d5)-dipalmitoyl-2-stearoyl-glycerol, TG d5-(16:0/18:0/16:0) |
| Molecular Formula | C₅₃H₉₇D₅O₆ |
| Molecular Weight | 840.40 g/mol [1][3][4][5] |
| CAS Number | 944709-25-5[1][3][4][5] |
| Physical State | White to off-white solid powder[1] |
| Purity | >99% |
| Storage (Powder) | -20°C for up to 3 years[1] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month[1] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a 1 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
Chloroform (B151607), HPLC grade or higher
-
Methanol, HPLC grade or higher
-
Glass vial with a PTFE-lined cap
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial containing the this compound powder to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Solvent Preparation: Prepare a 2:1 (v/v) solution of chloroform and methanol. For example, to prepare 3 mL of this solvent mixture, combine 2 mL of chloroform with 1 mL of methanol.
-
Weighing: Accurately weigh the desired amount of the this compound powder. For a 1 mg/mL stock solution, if starting with a 1 mg pre-weighed vial, proceed to the next step. If using a larger quantity, carefully weigh 1 mg of the powder using an analytical balance and transfer it to a clean glass vial.
-
Dissolution:
-
Add 1 mL of the 2:1 chloroform/methanol solvent to the vial containing the 1 mg of this compound.
-
Tightly cap the vial.
-
Vortex the vial for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If the powder does not dissolve completely with vortexing, briefly sonicate the vial in a water bath for 5-10 minutes.
-
-
Storage:
Calculations for a 1 mg/mL Stock Solution:
-
Mass of this compound: 1 mg
-
Desired Concentration: 1 mg/mL
-
Volume of Solvent: 1 mL
Molarity Calculation (Optional):
To calculate the molar concentration of the 1 mg/mL stock solution:
-
Concentration (mg/mL) = 1 mg/mL = 1 g/L
-
Molecular Weight = 840.40 g/mol
-
Molarity (mol/L) = Concentration (g/L) / Molecular Weight ( g/mol )
-
Molarity = 1 g/L / 840.40 g/mol ≈ 0.00119 M or 1.19 mM
Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
Application in Quantitative Lipidomics
The prepared this compound stock solution can be used to create a working internal standard solution. This working solution is then spiked into biological samples prior to lipid extraction. During LC-MS/MS analysis, the signal intensity of the endogenous triglycerides is normalized to the signal intensity of the this compound internal standard. This normalization corrects for any sample loss during preparation and variations in instrument performance, leading to accurate and precise quantification of triglyceride levels. This standard has been successfully used to quantify triacylglycerols in various samples by multiple reaction monitoring (MRM) transitions.[2]
References
Application Note: Optimal Spiking Concentration of 16:0-18:0-16:0 TG-d5 for Quantitative Lipidomics
Introduction
Accurate quantification of triglycerides (TGs) in complex biological matrices is a critical aspect of lipidomics research, with implications in drug development, disease biomarker discovery, and nutritional science. The use of stable isotope-labeled internal standards is paramount for correcting variations in sample preparation and mass spectrometric analysis. 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol (16:0-18:0-16:0 TG-d5) is a widely utilized internal standard for the quantification of TGs due to its structural similarity to endogenous triglycerides. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal spiking concentration of this compound for accurate and reproducible TG quantification.
Principle of Internal Standardization
The fundamental principle of using a stable isotope-labeled internal standard like this compound is that it behaves chemically and physically identically to its non-labeled endogenous counterparts throughout the entire analytical workflow, including extraction, derivatization, and ionization. By adding a known amount of the internal standard to the sample at the initial stage of preparation, any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal is then used for quantification, leading to more accurate and precise results.
Determining the Optimal Concentration
The optimal spiking concentration of this compound is not a single universal value but is dependent on several factors, including:
-
Biological Matrix: The type of sample (e.g., plasma, serum, tissue, cell culture) will influence the endogenous lipid concentration and potential for matrix effects.
-
Analyte Concentration: The expected concentration range of the target triglycerides in the sample. The internal standard concentration should be within the linear dynamic range of the instrument and ideally close to the median concentration of the analytes of interest.
-
Analytical Platform: The sensitivity and linear dynamic range of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) system used for analysis.
The goal is to add a sufficient amount of the internal standard to obtain a strong and reproducible signal without saturating the detector or interfering with the ionization of the endogenous lipids.
Recommended Concentration Ranges
Based on a review of current literature, the following table summarizes the concentrations of this compound used for spiking in various research applications.
| Biological Matrix | Spiking Concentration (in final volume) | Reference |
| Fish Head Tissue | 0.2 µg/mL | [1] |
| Mouse Serum/Liver | 2.5 µg/mL (500 ng in 200 µL) | [2][3][4] |
| Human Plasma | 4.05 µM | [5] |
| Human Plasma | 40 µL of 10 µg/mL stock added to 40 µL plasma | [6] |
| Rat Brain Tissue | Not explicitly stated, but used as an internal standard | [7] |
Note: The concentration in the final injection volume will be influenced by the sample preparation protocol, including extraction and reconstitution volumes. It is crucial to maintain consistency in these volumes across all samples and standards.
Experimental Workflow for Triglyceride Quantification
The following diagram illustrates a typical experimental workflow for the quantitative analysis of triglycerides using this compound as an internal standard.
Caption: A generalized workflow for quantitative lipidomics using an internal standard.
Protocol: Quantification of Triglycerides in Plasma
This protocol provides a detailed methodology for the extraction and quantification of triglycerides from plasma samples using this compound as an internal standard.
Materials:
-
Plasma samples
-
This compound internal standard (IS) stock solution (e.g., 10 µg/mL in methanol (B129727):dichloromethane 1:1, v/v)
-
Methanol (ice-cold)
-
Methyl-tert-butyl ether (MTBE) (ice-cold)
-
Water (LC-MS grade)
-
Injection solvent (e.g., isopropanol:acetonitrile 1:1, v/v)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: In a clean microcentrifuge tube, add 40 µL of plasma. To this, add 40 µL of the 10 µg/mL this compound internal standard stock solution.[6]
-
Protein Precipitation and Lipid Extraction:
-
Phase Separation:
-
Extract Collection: Carefully collect the upper organic phase containing the lipids and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 200 µL of the injection solvent.[2][3][4] Vortex thoroughly to ensure complete dissolution.
-
LC-MS/MS Analysis: Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system for analysis.
Signaling Pathway and Logical Relationships
The accurate quantification of triglycerides is crucial for understanding various metabolic pathways. The following diagram illustrates the central role of triglycerides in energy metabolism and their relationship with other lipid classes.
Caption: The central role of triglycerides in lipid metabolism.
Conclusion
The selection of an appropriate spiking concentration for this compound is a critical step in developing a robust and accurate quantitative lipidomics method. While the optimal concentration is application-dependent, the information and protocols provided in this application note offer a strong foundation for researchers to establish and validate their analytical methods for triglyceride quantification. It is recommended to perform initial experiments to determine the ideal internal standard concentration for the specific biological matrix and analytical platform being utilized.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolomics and Lipidomics Study Unveils the Impact of Tauroursodeoxycholic Acid on Hyperlipidemic Mice | MDPI [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Frontiers | Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Application Note & Protocol: Quantitative Lipidomics Sample Preparation Utilizing 16:0-18:0-16:0 TG-d5 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field providing critical insights into cellular metabolism, signaling, and the pathogenesis of numerous diseases. Accurate and reproducible quantification of lipid species is paramount for meaningful biological interpretation. However, the inherent complexity of the lipidome and variations introduced during sample preparation and analysis pose significant challenges. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative lipidomics, enabling correction for sample loss, extraction inefficiency, and instrument variability.[1][2]
This application note provides a detailed protocol for the preparation of biological samples for quantitative lipidomics analysis with a specific focus on the use of 16:0-18:0-16:0 TG-d5 as an internal standard for the triglyceride (TG) class. Triglycerides are a major lipid class involved in energy storage, and their dysregulation is implicated in various metabolic disorders.[3] The protocol outlined below is suitable for a range of biological matrices, including plasma, serum, cells, and tissues, and is optimized for analysis by liquid chromatography-mass spectrometry (LC-MS).
Key Principles
The methodology relies on the addition of a known quantity of this compound to the sample at the initial stage of lipid extraction. This deuterated standard is chemically identical to its endogenous counterpart but has a distinct mass due to the presence of five deuterium (B1214612) atoms on the glycerol (B35011) backbone.[4] By monitoring the signal of the internal standard alongside the endogenous lipids, accurate quantification of individual triglyceride species can be achieved.
Experimental Workflow
The overall experimental workflow for quantitative lipidomics sample preparation is depicted below. This process begins with sample collection and culminates in a lipid extract ready for LC-MS analysis.
Figure 1. Overview of the quantitative lipidomics workflow.
Materials and Reagents
Internal Standard
-
This compound (e.g., from Avanti Polar Lipids or other reputable supplier)
Solvents and Reagents (LC-MS grade or higher)
-
Methanol (B129727) (MeOH)
-
Methyl-tert-butyl ether (MTBE)
-
Water (H₂O)
-
Chloroform
-
Isopropanol (IPA)
-
Acetonitrile (ACN)
-
Formic acid
-
Butylated hydroxytoluene (BHT) - optional antioxidant
Equipment
-
Homogenizer (for tissues and cells)
-
Vortex mixer
-
Centrifuge (capable of 4°C)
-
Nitrogen evaporator or vacuum concentrator
-
Autosampler vials with inserts
-
Pipettes and tips
Experimental Protocols
Preparation of Internal Standard Stock Solution
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform:methanol 2:1, v/v) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration appropriate for your sample type and expected triglyceride levels (e.g., 10 µg/mL). The final concentration of the internal standard in the sample should be within the linear dynamic range of the mass spectrometer.
Sample Preparation
The initial sample preparation steps will vary depending on the biological matrix.
-
Plasma/Serum: Thaw samples on ice. Use a precise volume (e.g., 50 µL) for extraction.
-
Adherent Cells: Wash cells with ice-cold phosphate-buffered saline (PBS), scrape, and collect in a known volume of PBS.
-
Suspension Cells: Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend in a known volume of PBS.
-
Tissues: Weigh a small piece of frozen tissue (e.g., 10-20 mg) and homogenize in ice-cold PBS or methanol.
Lipid Extraction (Modified MTBE Method)
This protocol is adapted from the method described by Matyash et al. (2008), which is known for its efficiency in extracting a broad range of lipid classes.
Figure 2. Detailed workflow for the MTBE lipid extraction method.
-
To your prepared sample (e.g., 50 µL of plasma), add 200 µL of ice-cold methanol containing the this compound internal standard at the desired concentration.[5][6]
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of MTBE and vortex for 1 minute.
-
Incubate the mixture at room temperature for 30 minutes with gentle shaking.
-
Induce phase separation by adding 200 µL of water and vortexing for 1 minute.[5][6]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitated protein and separate the aqueous and organic phases.[5][6]
-
Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a solvent suitable for your LC-MS system, for example, 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v). Transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
The analysis of triglycerides is typically performed using reversed-phase liquid chromatography coupled to a tandem mass spectrometer.
-
Chromatography: A C18 or C30 column is commonly used to separate triglyceride species based on their acyl chain length and degree of saturation.[7] A gradient elution with mobile phases containing acetonitrile, isopropanol, and water with additives like ammonium formate is effective.[5][6]
-
Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer can be used. For targeted quantification, Multiple Reaction Monitoring (MRM) is a sensitive and specific approach.[8] The transitions for the endogenous triglycerides and the this compound internal standard should be optimized.
Example MRM Transitions (Ammonium Adducts):
-
16:0-18:0-16:0 TG (Endogenous): Q1: m/z 824.7 → Q3: m/z corresponding to neutral loss of a fatty acid (e.g., palmitic acid).
-
This compound (Internal Standard): Q1: m/z 829.7 → Q3: m/z corresponding to neutral loss of a fatty acid from the deuterated precursor.
Data Presentation and Quantification
The concentration of each endogenous triglyceride species is calculated by relating its peak area to the peak area of the this compound internal standard. A response factor may need to be determined if the ionization efficiency of the endogenous lipid differs significantly from the internal standard.
Table 1: Example Quantitative Data for Triglycerides in Human Plasma
| Triglyceride Species | Retention Time (min) | Endogenous TG Peak Area | This compound Peak Area | Calculated Concentration (µg/mL) |
| TG(50:1) | 10.2 | 1.25E+06 | 2.50E+06 | 5.0 |
| TG(50:2) | 9.8 | 8.75E+05 | 2.50E+06 | 3.5 |
| TG(52:2) | 11.5 | 3.00E+06 | 2.50E+06 | 12.0 |
| TG(52:3) | 11.1 | 2.13E+06 | 2.50E+06 | 8.5 |
| TG(54:3) | 12.8 | 4.50E+06 | 2.50E+06 | 18.0 |
| TG(54:4) | 12.4 | 3.25E+06 | 2.50E+06 | 13.0 |
Note: The calculated concentrations are for illustrative purposes. Actual concentrations will depend on the sample and the specific calibration.
Signaling Pathway Context
Triglyceride metabolism is a central part of cellular energy homeostasis. The synthesis and breakdown of triglycerides are tightly regulated by various signaling pathways. Understanding these pathways can provide context for the interpretation of lipidomics data.
Figure 3. Simplified overview of triglyceride metabolism pathways.
Conclusion
The protocol described in this application note provides a robust and reliable method for the quantitative analysis of triglycerides in various biological samples. The incorporation of this compound as an internal standard is critical for achieving the accuracy and precision required for high-quality lipidomics research. By carefully following these procedures, researchers can obtain valuable insights into the role of triglycerides in health and disease.
References
- 1. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia [frontiersin.org]
- 7. Triglyceride Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Application of 16:0-18:0-16:0 TG-d5 in Metabolic Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled lipids are invaluable tools in metabolic research, enabling the precise tracking and quantification of lipid metabolic pathways in vivo and in vitro. 1,3-dipalmitoyl-2-stearoyl-glycerol-d5 (16:0-18:0-16:0 TG-d5) is a deuterated triglyceride that serves as a versatile tool for researchers studying lipid metabolism. Its primary applications include its use as an internal standard for mass spectrometry-based quantification of triglycerides and as a metabolic tracer to investigate the dynamic processes of triglyceride digestion, absorption, transport, and storage. This document provides detailed application notes and protocols for the use of this compound in metabolic research.
Application 1: Internal Standard for Triglyceride Quantification by LC-MS/MS
The most common application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of triglyceride species in biological samples.[1][2][3][4] Its chemical properties are nearly identical to its endogenous, non-labeled counterpart, but its increased mass allows it to be distinguished by a mass spectrometer. This allows for correction of variations in sample extraction, processing, and instrument response, leading to more accurate and precise quantification.
Experimental Protocol: Quantification of Triglycerides in Human Plasma
This protocol outlines the use of this compound as an internal standard for the quantification of triglycerides in human plasma samples by UPLC-MS/MS.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Human plasma samples
-
Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
2. Sample Preparation (Lipid Extraction):
-
Thaw plasma samples on ice.
-
To 10 µL of plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing a known concentration of the this compound internal standard (e.g., 0.2 µg/mL).[5]
-
Vortex for 10 seconds.
-
Add 750 µL of cold MTBE.
-
Vortex for 10 seconds and shake at 4°C for 6 minutes.
-
Induce phase separation by adding 188 µL of LC/MS-grade water.
-
Vortex for 20 seconds and centrifuge at 14,000 rpm for 2 minutes.
-
Collect the upper organic phase (containing lipids) and transfer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of methanol/toluene (9:1, v/v) for LC-MS/MS analysis.
3. UPLC-MS/MS Analysis:
-
UPLC System: A high-performance UPLC system.
-
Column: A C18 reversed-phase column (e.g., Cortecs C18, 2.1 × 100 mm, 1.6 µm).[5]
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.[2]
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[2]
-
Flow Rate: 0.25 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Injection Volume: 5 µL.
Table 1: UPLC Gradient for Triglyceride Separation [5]
| Time (min) | % Mobile Phase B |
| 0.0 | 33 |
| 2.5 | 33 |
| 5.0 | 45 |
| 6.0 | 52 |
| 9.0 | 58 |
| 12.0 | 66 |
| 15.0 | 70 |
| 19.5 | 98 |
| 29.5 | 98 |
| 30.0 | 33 |
| 35.0 | 33 |
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for triglycerides is typically the ammonium adduct [M+NH4]+. The product ions are generated by the neutral loss of one of the fatty acyl chains.[6][7] For this compound, the transition would be monitored based on its specific mass-to-charge ratio.
Table 2: Example MRM Transitions for Triglyceride Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Endogenous TG (e.g., 16:0/18:1/16:0) | 850.8 | 577.5 (Loss of 16:0) | 35 |
| This compound (Internal Standard) | 855.8 | 577.5 (Loss of 16:0) | 35 |
4. Data Analysis:
Quantify the endogenous triglyceride species by calculating the peak area ratio of the analyte to the this compound internal standard. A calibration curve constructed using known concentrations of non-labeled triglyceride standards with a fixed concentration of the internal standard should be used to determine the absolute concentrations.
Experimental Workflow for Triglyceride Quantification
Caption: Workflow for plasma triglyceride quantification.
Application 2: In Vivo Metabolic Tracer Studies
This compound can be used as a tracer to follow the metabolic fate of dietary triglycerides. By administering the labeled triglyceride orally, researchers can track its digestion, the absorption of its constituent fatty acids, their incorporation into chylomicrons, and their subsequent distribution to various tissues and storage pools.
Experimental Protocol: Tracing the Metabolic Fate of an Oral Triglyceride Load
This protocol describes an in vivo study in a mouse model to trace the metabolic fate of orally administered this compound.
1. Animal Model and Housing:
-
Use adult male C57BL/6J mice, acclimated to the housing conditions for at least one week.
-
House mice individually with ad libitum access to water.
-
Fast mice overnight (12-16 hours) before the study with free access to water.
2. Tracer Administration:
-
Prepare a lipid emulsion containing this compound. A typical oral gavage dose might be 10 µL/g body weight of an oil mixture.
-
Administer the labeled lipid emulsion to the fasted mice via oral gavage.
3. Sample Collection:
-
Collect blood samples via tail vein or retro-orbital sinus at multiple time points post-gavage (e.g., 0, 30, 60, 120, 240, and 360 minutes).
-
Collect plasma by centrifugation and store at -80°C until analysis.
-
At the final time point, euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, skeletal muscle, heart).
-
Immediately freeze tissues in liquid nitrogen and store at -80°C.
4. Sample Analysis:
-
Plasma Analysis:
-
Extract lipids from plasma as described in the previous protocol.
-
Analyze the lipid extracts by LC-MS/MS to measure the enrichment of the d5-label in different lipid fractions, including triglycerides (in chylomicrons and VLDL) and free fatty acids.
-
-
Tissue Analysis:
-
Homogenize frozen tissues in a suitable buffer.
-
Extract lipids from the tissue homogenates.
-
Analyze the lipid extracts by LC-MS/MS to determine the incorporation of the d5-labeled fatty acids into tissue triglyceride stores.
-
5. Data Analysis and Interpretation:
-
Calculate the tracer-to-tracee ratio (TTR) in different lipid pools over time to determine the kinetics of triglyceride metabolism.
-
The appearance of the d5-label in plasma free fatty acids indicates lipolysis of the administered triglyceride.
-
The incorporation of the d5-label into tissue triglycerides reflects tissue uptake and esterification of the dietary fatty acids.
Quantitative Data from In Vivo Tracer Studies
The following tables summarize representative quantitative data that can be obtained from in vivo tracer studies using stable isotope-labeled triglycerides. While not all studies used this compound specifically, the data illustrate the types of measurements that can be made.
Table 3: VLDL-Triglyceride (TG) Production Rates in Humans
| Study Population | Tracer Method | VLDL-TG Production Rate (µmol/min) | Reference |
| Healthy Men | Dual-isotope ex vivo labeled VLDL-TG (primed continuous infusion) | 44.4 (median) | [8][9] |
| Healthy Men | Dual-isotope ex vivo labeled VLDL-TG (bolus injection, biexponential fit) | 34.3 (median) | [8][9] |
Table 4: Fractional Synthesis and Oxidation Rates of VLDL-TG in Humans
| Parameter | Value | Conditions | Reference |
| VLDL-TG Fractional Synthesis Rate (FSR) | 25%/hour | Calculated from [1-¹³C]palmitate tracer | [10] |
| Fractional Oxidation of VLDL-TG | 37.2 ± 8.8% | At 240 minutes post-infusion | [8][9] |
Metabolic Fate of Dietary Triglycerides Workflow
Caption: Metabolic fate of dietary triglycerides.
Signaling Pathways in Triglyceride Metabolism
The metabolism of triglycerides is tightly regulated by various signaling pathways that respond to nutritional and hormonal cues. Stable isotope tracers like this compound can be used to investigate how these pathways are modulated under different physiological and pathological conditions.
Insulin (B600854) Signaling Pathway and Lipogenesis
Insulin is a key regulator of lipid metabolism.[11] In the fed state, elevated insulin levels promote the storage of triglycerides in adipose tissue and the liver. Insulin signaling activates downstream pathways that lead to increased expression of lipogenic genes.[12][13]
Caption: Insulin signaling and lipogenesis regulation.
A central player in insulin-mediated lipogenesis is the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[12][14][15][16] Insulin signaling, through the PI3K/Akt pathway, leads to the activation of SREBP-1c. Activated SREBP-1c then translocates to the nucleus and upregulates the expression of genes involved in fatty acid and triglyceride synthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[11][15] By using this compound as a tracer, researchers can quantify the rate of triglyceride synthesis and determine how it is affected by interventions that modulate the insulin signaling pathway.
Conclusion
This compound is a powerful and versatile tool for metabolic research. Its application as an internal standard ensures accurate quantification of triglycerides in complex biological matrices. As a metabolic tracer, it provides valuable insights into the dynamic processes of triglyceride metabolism, from digestion and absorption to tissue-specific uptake and storage. By combining the use of this compound with advanced analytical techniques and a solid understanding of the underlying signaling pathways, researchers can significantly advance our knowledge of lipid metabolism in health and disease, and facilitate the development of new therapeutic strategies for metabolic disorders.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 16:0-18:0-16:0 D5 TG powder Avanti Polar Lipids [sigmaaldrich.com]
- 4. Frontiers | Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia [frontiersin.org]
- 5. High triacylglycerol turnover rate in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. lcms.cz [lcms.cz]
- 8. VLDL-TG kinetics: a dual isotope study for quantifying VLDL-TG pool size, production rates, and fractional oxidation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 12. pnas.org [pnas.org]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. The role of SREBP-1c in nutritional regulation of lipogenic enzyme gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. SREBP-1c and lipogenesis in the liver: an update [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Triglyceride Quantification with 16:0-18:0-16:0 TG-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 16:0-18:0-16:0 TG-d5 as an internal standard for triglyceride quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of a specific triglyceride molecule containing two palmitic acid (16:0) chains and one stearic acid (18:0) chain. The "d5" indicates that five hydrogen atoms on the glycerol (B35011) backbone have been replaced with deuterium, a stable heavy isotope of hydrogen.[1][2] This isotopic labeling makes the molecule chemically almost identical to its non-labeled counterpart but allows it to be distinguished by its higher mass in a mass spectrometer.[1] It is used as an internal standard to improve the accuracy and precision of quantitative analyses by accounting for variations in sample preparation, extraction efficiency, and instrument response.[3]
Q2: When should I add the this compound internal standard to my samples?
A2: The internal standard should be added to your samples as early as possible in the experimental workflow, ideally before the lipid extraction process begins.[3] This ensures that the internal standard experiences the same potential for loss or variability as the endogenous triglycerides throughout the entire sample preparation and analysis procedure.
Q3: How should I properly store and handle the this compound standard?
A3: Proper storage and handling are critical to maintain the integrity of your deuterated lipid standard. Here are some best practices:
-
Storage Temperature: Deuterated lipid standards should be stored at or below -16°C, with -20°C ± 4°C being recommended for solutions in organic solvents.[4]
-
Form: If the standard is a powder, it is best to dissolve it in a suitable organic solvent for storage, especially if it contains unsaturated fatty acids, as they are hygroscopic and prone to degradation.[4]
-
Container: Always use glass containers with Teflon-lined closures for storing organic solutions of lipids to prevent contamination from plasticizers.[4]
-
Aliquoting: To avoid condensation and subsequent degradation, allow the entire container to warm to room temperature before opening to aliquot the standard.[4]
-
Inert Atmosphere: For long-term stability, it is recommended to store lipid solutions under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your triglyceride quantification experiments using this compound.
Problem 1: Poor or No Signal from the this compound Internal Standard
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of the Standard | - Verify that the standard has been stored correctly at ≤ -16°C in a glass, Teflon-capped vial under an inert atmosphere.[4]- Avoid repeated freeze-thaw cycles.[4]- Consider preparing fresh aliquots from a stock solution. |
| Incomplete Solubilization | - Ensure the standard is fully dissolved in the solvent. Gentle warming or sonication can aid dissolution, but use caution with unsaturated lipids.[4] |
| Incorrect Mass Spectrometer Settings | - Confirm that the mass spectrometer is set to monitor the correct precursor and product ion masses (MRM transitions) for this compound. The precursor ion is typically the ammonium (B1175870) adduct [M+NH4]+.[5] |
| Ion Source Contamination | - Clean the mass spectrometer's ion source, as contamination can suppress the signal. Phospholipids are a common source of contamination in lipidomics. |
Problem 2: High Variability in the Internal Standard Signal Across Samples
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting | - Ensure precise and consistent addition of the internal standard to each sample. Use calibrated pipettes. |
| Variable Matrix Effects | - Matrix effects can cause ion suppression or enhancement, leading to signal variability.[6] While the internal standard is meant to correct for this, extreme variations between samples can still be problematic.- Consider further sample cleanup using solid-phase extraction (SPE) to remove interfering matrix components like phospholipids. |
| Inconsistent Sample Extraction | - Standardize your lipid extraction protocol to ensure consistent recovery across all samples. |
Problem 3: Inaccurate Quantification or Non-Linear Calibration Curves
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotopic Interference | - The naturally occurring heavier isotopes (e.g., 13C) of your endogenous triglycerides can contribute to the signal of the deuterated internal standard, especially at high analyte concentrations.[7][8]- To check for this, analyze a high-concentration sample of your analyte without the internal standard and monitor the internal standard's mass transition.[7]- If interference is significant, you may need to use a higher concentration of the internal standard or use software that can correct for isotopic overlap.[7] |
| Analyte and Internal Standard Response Differences | - Although structurally similar, the deuterated standard may not have the exact same ionization efficiency as all endogenous triglycerides, especially if there is a wide range of fatty acid chain lengths and saturations.- Use a calibration curve prepared in a matrix similar to your samples to ensure accurate quantification. |
| Internal Standard Concentration Outside Linear Range | - Ensure the concentration of the internal standard is within the linear dynamic range of the mass spectrometer. |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma (Folch Method)
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each plasma sample.
-
Solvent Addition: Add a 2:1 mixture of chloroform:methanol to the plasma sample. The final solvent volume should be 20 times the sample volume (e.g., for 100 µL of plasma, add 2 mL of the solvent mixture).
-
Homogenization: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.[3]
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.[3]
-
Centrifugation: Centrifuge the sample to separate the aqueous (upper) and organic (lower) layers.[3]
-
Lipid Collection: Carefully collect the lower organic layer, which contains the lipids.[3]
-
Drying: Dry the collected lipid extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system (e.g., methanol/toluene 9:1, v/v).[9]
Protocol 2: Triglyceride Quantification by LC-MS/MS
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for lipid separation.[3]
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.[3]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[3]
-
Gradient: Start with a low percentage of mobile phase B and gradually increase it to elute the more hydrophobic triglycerides.
-
Flow Rate: A typical flow rate is between 0.3-0.6 mL/min.[3]
-
Column Temperature: Maintain a constant column temperature (e.g., 55°C) for reproducible retention times.[3]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use positive electrospray ionization (ESI+).
-
Analysis Mode: Use Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Precursor Ion: Monitor the ammonium adduct of the triglyceride of interest and the this compound internal standard ([M+NH4]+).
-
Product Ion: Monitor the neutral loss of one of the fatty acid chains.
-
-
-
Data Analysis:
-
Integrate the peak areas for the endogenous triglycerides and the this compound internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Determine the concentration of the endogenous triglycerides using a calibration curve generated with known concentrations of triglyceride standards.
-
Quantitative Data Summary
Table 1: Example Linearity of Triglyceride Quantification using an Internal Standard
| Triglyceride Standard | Concentration Range (ng/µL) | R² Value |
| TG (15:0/15:0/15:0) | 0.02 - 0.2 | > 0.996 |
| TG (16:0/16:0/16:0) | 0.02 - 0.2 | > 0.996 |
| TG (18:0/18:0/18:0) | 0.02 - 0.2 | > 0.996 |
| TG (16:0/18:0/16:0) | 0.02 - 0.2 | > 0.996 |
| Data adapted from a study quantifying various triglyceride standards using a TG (17:0/17:0/17:0) internal standard, demonstrating the expected linearity of this type of assay.[10] |
Visualizations
Caption: Experimental workflow for triglyceride quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Tutorial on Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Signal Intensity of 16:0-18:0-16:0 TG-d5
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the poor signal intensity of the internal standard 16:0-18:0-16:0 TG-d5 during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a deuterated triglyceride (TG) that serves as an internal standard in mass spectrometry-based lipidomics. It consists of a glycerol (B35011) backbone with five deuterium (B1214612) atoms (d5), to which two palmitic acid (16:0) and one stearic acid (18:0) molecules are attached. It is used to normalize the signal of endogenous triglycerides, enabling accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.
Q2: Why am I observing a low signal for my this compound internal standard?
Several factors can contribute to a poor signal intensity for this compound. These can be broadly categorized as issues related to sample preparation, chromatographic conditions, mass spectrometer settings, and inherent molecular properties. Common causes include inefficient ionization, suboptimal adduct formation, matrix effects from complex biological samples, and incorrect instrument parameters.
Q3: Can the fatty acid composition of a triglyceride affect its ionization efficiency?
Yes, the structure of a triglyceride, including the length and degree of unsaturation of its fatty acid chains, can significantly influence its desorption and ionization efficiency.[1] While all triglycerides share the same basic structure, differences in their fatty acid composition can lead to variations in signal intensity under the same analytical conditions.[1]
Q4: How do different adducts ([M+NH₄]⁺, [M+Na]⁺, [M+K]⁺, [M+Li]⁺) affect the signal intensity of triglycerides?
As neutral lipids, triglycerides require the formation of adducts to be detected in positive ion electrospray ionization (ESI) mass spectrometry.[2][3] The type of adduct formed can have a substantial impact on signal intensity:
-
[M+NH₄]⁺ (Ammonium): Commonly used in liquid chromatography-mass spectrometry (LC-MS) methods due to its compatibility with reversed-phase chromatography mobile phases.[2][4]
-
[M+Na]⁺ (Sodium) and [M+K]⁺ (Potassium): Often observed as highly abundant adducts, which can sometimes provide a stronger signal than ammonium (B1175870) adducts.[3][5]
-
[M+Li]⁺ (Lithium): Can yield more structurally informative fragment ions in tandem mass spectrometry (MS/MS) experiments, which is beneficial for detailed lipid characterization.[6]
The relative abundance of these adducts can vary, and optimizing for the most stable and abundant adduct can improve signal intensity.[3]
Q5: What are "matrix effects" and how can they suppress the signal of my internal standard?
Matrix effects occur when components in a biological sample (e.g., salts, proteins, other lipids) interfere with the ionization of the target analyte in the mass spectrometer's ion source. This can lead to either ion suppression (decreased signal) or enhancement (increased signal). Since this compound is added to a complex biological matrix, it can be susceptible to these effects, leading to poor signal intensity and variability.
Troubleshooting Guide
Problem: Weak or No Signal for this compound
If you are experiencing a poor signal from your this compound internal standard, follow this systematic troubleshooting workflow to identify and resolve the issue.
Caption: A logical workflow for troubleshooting poor internal standard signal.
Experimental Protocols
Protocol 1: Sample Preparation for Triglyceride Analysis using Liquid-Liquid Extraction
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: Add 10 µL of a 10 µg/mL working solution of this compound in methanol (B129727) to 100 µL of the plasma/serum sample.
-
Protein Precipitation & Lipid Extraction: Add 1 mL of a 2:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and methanol. Vortex for 1 minute.
-
Phase Separation: Add 250 µL of water and vortex for another 30 seconds. Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Collection: Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile/isopropanol with 10 mM ammonium formate). Vortex for 20 seconds and transfer to an autosampler vial for LC-MS analysis.
Protocol 2: Recommended LC-MS/MS Parameters for Triglyceride Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient starting with a high percentage of mobile phase A and increasing to a high percentage of mobile phase B to elute the hydrophobic triglycerides.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion: Monitor for the ammonium adduct [M+NH₄]⁺ of this compound.
-
MS/MS Transitions: Use Multiple Reaction Monitoring (MRM) to monitor the neutral loss of one of the fatty acid chains. For example, for TG(16:0/18:0/16:0), monitor the transitions corresponding to the loss of palmitic acid (16:0) and stearic acid (18:0).
-
Source Parameters:
-
Spray Voltage: 4.0 - 4.5 kV.
-
Source Temperature: 300 - 350°C.
-
Gas Flow (Nebulizer and Heater): Optimize for your specific instrument.
-
Collision Energy: Optimize to achieve the highest intensity for the desired fragment ions.
-
-
Caption: A typical experimental workflow for triglyceride analysis using an internal standard.
Data Presentation
The signal intensity of triglycerides in ESI-MS is influenced by several factors. The choice of adduct is critical, and the inherent structure of the triglyceride also plays a role.
Table 1: Hypothetical Relative Signal Intensity of Different Adducts for a Saturated Triglyceride
| Adduct Type | Chemical Formula | Typical Relative Intensity (%) | Notes |
| Ammonium | [M+NH₄]⁺ | 100 | Often the most abundant and consistent adduct in standard reversed-phase LC-MS setups. |
| Sodium | [M+Na]⁺ | 80 - 120 | Can be more intense than the ammonium adduct, but its formation is dependent on the presence of sodium ions. |
| Potassium | [M+K]⁺ | 30 - 60 | Typically less intense than ammonium and sodium adducts. |
| Lithium | [M+Li]⁺ | 40 - 70 | Useful for fragmentation studies, but may not provide the highest signal intensity for quantification. |
Note: These are illustrative values. Actual relative intensities can vary significantly based on the mass spectrometer, source conditions, and mobile phase composition.
Table 2: Factors Affecting Triglyceride Signal Intensity in ESI-MS
| Factor | Description | Impact on Signal |
| Adduct Formation | The type of ion adduct formed (NH₄⁺, Na⁺, Li⁺, etc.). | Different adducts have different ionization and stability, directly affecting signal intensity.[3] |
| Fatty Acid Chain Length | The total number of carbons in the fatty acid chains. | Longer chains can sometimes lead to lower ionization efficiency.[7] |
| Degree of Unsaturation | The number of double bonds in the fatty acid chains. | Increased unsaturation can influence ionization efficiency.[1] |
| Matrix Effects | Co-eluting compounds from the sample matrix that affect ionization. | Can cause significant signal suppression or enhancement. |
| Source Parameters | Voltages, temperatures, and gas flows in the ESI source. | Suboptimal parameters can lead to poor desolvation and ionization. |
| Mobile Phase Composition | The solvents and additives used for chromatography. | The presence of salts and modifiers can promote or suppress certain adducts.[8] |
References
- 1. Desorption/ionization efficiencies of triacylglycerols and phospholipids via EASI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. vertes.columbian.gwu.edu [vertes.columbian.gwu.edu]
- 6. Structural characterization of triacylglycerols as lithiated adducts by electrospray ionization mass spectrometry using low-energy collisionally activated dissociation on a triple stage quadrupole instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in Triglyceride Analysis
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects during the quantitative analysis of triglycerides using internal standards, particularly with LC-MS techniques.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in triglyceride analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which directly impacts the accuracy, precision, and sensitivity of quantitative results.[1][2] In triglyceride analysis, especially in complex biological matrices like plasma or serum, these effects can lead to erroneous quantification of specific triglyceride species, compromising data reliability.[3]
Q2: How can I tell if my analysis is affected by matrix effects?
A: The most reliable method to quantitatively assess matrix effects is the post-extraction spike experiment .[4] This involves comparing the analyte's signal response in a blank matrix extract that has been spiked with the analyte to its response in a neat solvent standard at the same concentration.[4] A significant difference indicates the presence of matrix effects. Qualitatively, a post-column infusion experiment can identify regions in the chromatogram where suppression or enhancement occurs.[1] Inconsistent results, poor reproducibility, and lower-than-expected signal intensity are also common symptoms.[3]
Q3: What are the primary causes of matrix effects in biological samples like plasma or serum?
A: In biological samples, the primary causes of matrix effects, particularly in electrospray ionization (ESI), are phospholipids (B1166683) and salts.[5] Phospholipids are highly abundant in plasma and can co-elute with triglycerides, competing for ionization in the MS source. Other endogenous components like proteins, peptides, and salts can also contribute by altering the physical properties of the ESI droplets, such as their surface tension and evaporation efficiency, thereby hindering the ionization of the target analytes.[3][5]
Q4: What is an internal standard and how does it help compensate for matrix effects?
A: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[4] The ideal IS co-elutes with the analyte and experiences the same degree of matrix effect and variability during sample processing.[6] By using the ratio of the analyte's response to the IS's response for quantification, variations caused by matrix effects or sample loss during extraction can be effectively normalized, leading to more accurate and precise results.[4][7]
Q5: What is the best type of internal standard for triglyceride analysis?
A: The gold standard for internal standards in mass spectrometry is a stable isotope-labeled (SIL) analog of the analyte.[6][8] For triglycerides, this would be a triglyceride with the same fatty acid composition but containing deuterium (B1214612) (²H) or Carbon-13 (¹³C) atoms (e.g., d5-TG 17:0/17:1/17:0).[7] These standards have nearly identical chemical properties and chromatographic retention times to their unlabeled counterparts, ensuring they experience the same matrix effects and are the most effective at correcting for them.[6][8] If a specific SIL-IS is unavailable, a structurally similar triglyceride with an odd-chain fatty acid (which is not naturally abundant) can be used as an analog standard.[9]
Section 2: Troubleshooting Guide
Issue 1: Poor Peak Shape (Peak Splitting, Tailing, or Broadening)
Q: My triglyceride peaks are splitting or distorted when analyzing a plasma sample, but look fine in a neat standard. What's happening?
A: This is a common issue that can be caused by several factors related to the sample matrix and analytical method:
-
Column Contamination: The most likely cause is the accumulation of matrix components (like phospholipids or proteins) at the head of the analytical column.[10][11] This creates a secondary, undesirable interaction site, causing the peak to split or tail.
-
Injection Solvent Mismatch: If the sample is reconstituted in a solvent significantly stronger (i.e., more nonpolar in reversed-phase LC) than the initial mobile phase, it can cause poor peak shape, especially for early eluting peaks. The sample doesn't focus properly on the column head.[11][12]
-
Sample Overload: Injecting too high a concentration of the analyte, which can be exacerbated by matrix components, can overload the column and lead to peak distortion.[12]
-
Co-eluting Interference: A matrix component may be co-eluting with your analyte, appearing as a shoulder or a split peak.[12]
Troubleshooting Steps:
-
Flush the Column: First, try flushing the column with a strong solvent (e.g., isopropanol) to remove contaminants. If this doesn't work, reverse the column (if permissible by the manufacturer) and flush again.
-
Use a Guard Column: A guard column should always be used with complex biological samples to protect the analytical column from contamination.[10]
-
Optimize Injection Solvent: Ensure your final sample extract is dissolved in a solvent that is as weak as or weaker than your initial mobile phase conditions.[12]
-
Improve Sample Cleanup: Enhance your sample preparation protocol to better remove interfering matrix components (see Section 3 & 4).
-
Inject a Blank Matrix: Analyze an extract of a blank matrix to check for interfering peaks that might be co-eluting with your analytes.[12]
Issue 2: Inaccurate or Inconsistent Quantitative Results
Q: My quantitative results are highly variable despite using a deuterated triglyceride internal standard. Why isn't it working?
A: While SIL internal standards are powerful tools, they are not always a perfect solution. This issue, known as differential matrix effects , can occur for several reasons:
-
Lack of Co-elution: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[6] If this slight separation occurs in a region with a steep change in matrix interference, the analyte and the IS will experience different degrees of ion suppression, leading to inaccurate ratio calculations.[3][6]
-
Concentration-Dependent Matrix Effects: The extent of ion suppression can depend on the concentration of the interfering compounds and the analyte itself.[13] Your IS is at a fixed concentration, but your analyte concentration varies. If the matrix effect is not linear across this range, the IS may not compensate accurately for all analyte concentrations.
-
Different Adduct Formation: In ESI+, triglycerides are often detected as ammonium (B1175870) or sodium adducts. If the matrix influences the preferential formation of one adduct over another, and your analyte and IS respond differently, it can lead to quantification errors.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the IS to confirm they elute perfectly together. If they don't, consider adjusting the chromatography (e.g., using a less aggressive gradient) to ensure co-elution.[6]
-
Evaluate Matrix Effects Quantitatively: Perform the post-extraction spike experiment (Protocol 1) for both your analyte and your IS at low and high concentrations. This will reveal if they are experiencing the same degree of suppression.[4][14]
-
Improve Sample Cleanup: The most robust solution is to remove the interfering components. A cleaner sample extract will have less matrix suppression overall, minimizing the chance for differential effects.[6] Consider switching from protein precipitation to LLE or SPE.[15]
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening the matrix effect. However, this is only feasible if your analyte concentration is high enough to remain above the instrument's limit of detection.[2]
Issue 3: Low Signal Intensity or Poor Sensitivity
Q: The signal for my triglyceride analytes is much lower in extracted samples compared to standards in solvent. How can I improve sensitivity?
A: This is a classic case of ion suppression. The goal is to either reduce the amount of interfering matrix components reaching the MS source or to improve the chromatographic separation between them and your analytes.
Troubleshooting Steps:
-
Optimize Sample Preparation: This is the most effective strategy. Simple protein precipitation often leaves high levels of phospholipids in the extract.[16] Switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a much cleaner extract.[5][15] (See Table 1 for a comparison).
-
Adjust Chromatography: Modify your LC gradient to increase the separation between your triglycerides and the major interfering region (often where phospholipids elute). A shallower gradient or a different organic solvent (e.g., isopropanol (B130326) instead of just acetonitrile) can alter selectivity.
-
Use a Divert Valve: If you know the retention time window where the bulk of matrix components elute (e.g., early in the run for salts), you can use a divert valve to send that portion of the flow to waste instead of the MS source, reducing contamination and suppression.
-
Check MS Source Parameters: Ensure source parameters (e.g., gas flows, temperatures, voltages) are optimized for triglyceride analysis in the presence of your final mobile phase composition.
Section 3: Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative calculation of matrix effect (ME), recovery (RE), and process efficiency (PE).[2]
1. Preparation of Sample Sets (in triplicate):
-
Set A (Neat Standard): In a clean tube, add the analyte and internal standard to the final reconstitution solvent at a known concentration (e.g., a mid-level QC).
-
Set B (Post-Extraction Spike):
-
Take a volume of blank matrix (e.g., 50 µL of plasma with no analyte).
-
Perform the entire extraction procedure (e.g., Protocol 2).
-
After the final evaporation step, reconstitute the dried extract with the reconstitution solvent containing the analyte and internal standard at the same concentration as Set A.
-
-
Set C (Pre-Extraction Spike):
-
Take a volume of blank matrix (e.g., 50 µL of plasma).
-
Spike the matrix with the analyte and internal standard at the same concentration as Set A.
-
Perform the entire extraction procedure.
-
Reconstitute the final dried extract in the same volume of reconstitution solvent (without analyte/IS).
-
2. Analysis and Calculation:
-
Analyze all three sets of samples via LC-MS.
-
Determine the mean peak area for the analyte in each set (AreaA, AreaB, AreaC).
-
Calculate the key metrics using the following formulas:[17]
-
Recovery (%RE) = (AreaC / AreaB) * 100
-
Measures the efficiency of the extraction process.
-
-
Matrix Effect (%ME) = (AreaB / AreaA) * 100
-
Measures the degree of ion suppression or enhancement. A value of 100% means no effect. <100% is suppression, >100% is enhancement.
-
-
Process Efficiency (%PE) = (AreaC / AreaA) * 100 = (%RE * %ME) / 100
-
Measures the overall efficiency of the entire method.
-
-
Protocol 2: Sample Preparation of Plasma/Serum for Triglyceride Analysis (Liquid-Liquid Extraction)
This protocol is based on a common lipid extraction method and is effective at removing proteins and many polar interferences.[7]
1. Materials:
-
Plasma or Serum Sample
-
Internal Standard (IS) working solution (e.g., d5-TG 17:0/17:1/17:0 in methanol)
-
Methanol (MeOH), cold
-
Methyl-tert-butyl ether (MTBE)
-
LC/MS-grade Water
-
Microcentrifuge tubes (1.5 mL)
2. Procedure:
-
Pipette 25 µL of plasma/serum into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution. Vortex briefly (5-10 seconds).
-
Add 225 µL of cold MeOH. Vortex for 10 seconds.
-
Add 750 µL of MTBE. Vortex for 10 seconds, then shake vigorously for 5-10 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC/MS-grade water. Vortex for 20 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes. Three layers will form: an upper organic layer (containing lipids), a lower aqueous layer, and a protein pellet in the middle.
-
Carefully collect ~200 µL of the upper organic layer, avoiding the protein pellet. Transfer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 9:1 Methanol/Toluene or Acetonitrile/Isopropanol mixture). Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.[7]
Section 4: Data & Resources
Table 1: Illustrative Comparison of Common Sample Preparation Techniques for Lipid Analysis
This table summarizes the general performance characteristics of different sample preparation methods for removing interferences from biological matrices. Performance can vary based on the specific analyte and matrix.[15][16]
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) / Specialized Media (e.g., HybridSPE) |
| Analyte Recovery | Generally high (>80%), but can be variable.[15] | High (85-105%), dependent on solvent choice and analyte partitioning.[15] | Consistent and high (>85%), but requires method development. |
| Matrix Effect | High. Ineffective at removing phospholipids, leading to significant ion suppression.[15] | Moderate. More selective than PPT, resulting in a cleaner extract and reduced matrix effects.[15] | Low. Highly effective at removing both proteins and phospholipids, providing the cleanest extracts.[16] |
| Selectivity | Low. Co-precipitates many endogenous components.[5] | Moderate to High. Can be tuned by solvent choice and pH adjustment.[5] | High. Sorbent chemistry allows for targeted removal of interferences. |
| Throughput/Speed | High. Fast and easy to automate.[15] | Low to Moderate. More labor-intensive and difficult to automate.[15] | Moderate. Can be automated with 96-well plates. |
| Best For | High-throughput screening, drug discovery where speed is prioritized. | Methods where cleaner extracts are needed and throughput is less critical. | Regulated bioanalysis and methods requiring the highest accuracy and sensitivity. |
Table 2: Recommended Internal Standards for Triglyceride Analysis
| Internal Standard Type | Example(s) | Rationale & Use Case |
| Stable Isotope-Labeled (SIL) | d5-Triglyceride (17:0/17:1/17:0)[7]d7-Triglyceride (16:0/18:1/16:0) | Gold Standard. Identical chemical behavior and retention time to the endogenous analyte. Provides the most accurate compensation for matrix effects and extraction variability.[8] |
| Analog (Odd-Chain) | Triheptadecanoin (TG 17:0/17:0/17:0) | Structurally similar to endogenous TGs but not naturally present in most samples. Good for relative quantification when a specific SIL-IS is not available. |
| Analog (Non-endogenous) | Glyceryl Trilinolenate (TG 54:9)[9] | A specific TG that may not be present or is at very low levels in the study samples. Can be used for relative quantification. |
Section 5: Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. lctsbible.com [lctsbible.com]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. support.waters.com [support.waters.com]
- 12. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
- 13. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. biotage.com [biotage.com]
Technical Support Center: Ion Suppression of 16:0-18:0-16:0 TG-d5 in ESI-MS
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression of the deuterated internal standard 16:0-18:0-16:0 triglyceride-d5 (TG-d5) during Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it affecting my 16:0-18:0-16:0 TG-d5 signal?
A1: Ion suppression is a type of matrix effect that results in a decreased signal response for an analyte of interest.[1] It occurs when co-eluting components from the sample matrix interfere with the ionization efficiency of your target analyte—in this case, the this compound standard.[2] In the ESI source, these interfering molecules compete with your TG-d5 for charge or for access to the droplet surface, leading to a reduction in the number of TG-d5 ions that are successfully generated and detected by the mass spectrometer.[2][3][4]
Q2: What are the most common causes of ion suppression for triglycerides in complex samples?
A2: For triglyceride analysis in biological matrices, the most common causes of ion suppression include:
-
High concentrations of other lipids: Phospholipids are a primary cause of ion suppression in plasma and serum samples.[5] Their high concentration and tendency to ionize well can overwhelm the ESI process.
-
Salts and non-volatile buffers: Biological samples have high concentrations of salts (e.g., sodium, potassium) which can form adducts and reduce the desired signal.[6][7] Non-volatile buffers like phosphates (HEPES, TRIS) should be avoided as they can precipitate in the ESI source.[8]
-
High analyte concentration: At concentrations greater than 10⁻⁵ M, the linearity of the ESI response can be lost due to saturation of the droplets with the analyte.[3]
-
Changes to droplet properties: High concentrations of interfering compounds can increase the surface tension and viscosity of the ESI droplets, which hinders solvent evaporation and the release of gas-phase ions.[3][4]
Q3: My TG-d5 standard is supposed to correct for matrix effects. Why is its suppression a problem?
A3: While isotopically labeled internal standards like this compound are used to compensate for variations in sample processing and matrix effects, their effectiveness relies on the assumption that they behave identically to the endogenous analyte and experience the same degree of ion suppression.[8] However, if the matrix effect is severe, the signal of the TG-d5 standard itself can be suppressed to a point where it is no longer reliably detected. This compromises the accuracy and precision of the entire quantitative assay, particularly at the lower limits of quantitation.[5]
Q4: How can I determine if my TG-d5 standard is being suppressed?
A4: Two common methods can be used to diagnose and characterize ion suppression:
-
Post-Column Infusion: In this method, a solution of your TG-d5 standard is continuously infused into the mobile phase flow after the analytical column. You then inject a blank, extracted sample matrix. Any dip or reduction in the constant TG-d5 signal indicates the retention time at which ion-suppressing components are eluting from the column.[9]
-
Post-Extraction Spike Analysis: This method quantifies the extent of ion suppression. You compare the peak area of the TG-d5 standard in a clean, neat solvent with the peak area of the same amount of standard spiked into a pre-extracted blank matrix sample.[9][10] A lower peak area in the matrix sample indicates ion suppression.
Q5: Can I just dilute my sample to mitigate ion suppression?
A5: Sample dilution is a quick and often effective first step to reduce the concentration of interfering matrix components.[10][11] However, this strategy also dilutes your analyte of interest. It is only a viable solution if the concentration of your target triglyceride remains well above the instrument's limit of detection after dilution.[4][10] For trace-level analysis, dilution may not be a suitable approach.
Troubleshooting Guides
When encountering ion suppression of this compound, a systematic approach is necessary to identify and resolve the issue.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting ion suppression.
Caption: A troubleshooting flowchart for addressing ion suppression.
Detailed Troubleshooting Steps
-
Confirm and Quantify Suppression: Use the post-extraction spike method (see Protocol 1) to calculate the percentage of ion suppression. If the signal is suppressed by more than 15-20%, remediation is strongly recommended.
-
Optimize Sample Preparation: This is the most effective way to combat matrix effects.[10][11]
-
Review your current method: Protein precipitation is fast but often leaves behind high levels of phospholipids.[3][5]
-
Implement a more rigorous technique:
-
Liquid-Liquid Extraction (LLE): Effective for separating lipids from polar interferences like salts.[11]
-
Solid-Phase Extraction (SPE): Offers high selectivity for isolating lipids while removing many matrix components.[2][10] Specialized phases like HybridSPE are designed for targeted phospholipid removal.[12]
-
-
-
Optimize Chromatographic Separation: If sample preparation is not sufficient, improve the separation between your TG-d5 standard and interfering matrix components.[11]
-
Adjust the gradient: Create a shallower gradient to increase the resolution between eluting peaks.
-
Try a different column: A column with a different chemistry or particle size may provide better separation.
-
Reduce the flow rate: Lower flow rates can improve ionization efficiency and tolerance to non-volatile species.[4]
-
-
Adjust MS Instrument Parameters: Optimization of the ESI source can sometimes reduce the impact of co-eluting substances.[10]
Data Presentation
Table 1: Effectiveness of Sample Preparation Techniques on Matrix Effect Reduction
This table provides a general comparison of common sample preparation methods for their ability to remove interfering matrix components.
| Sample Preparation Method | Relative Cost | Time/Complexity | Phospholipid Removal | Salt Removal | Typical Ion Suppression |
| Protein Precipitation | Low | Low | Poor | Poor | High[3] |
| Liquid-Liquid Extraction (LLE) | Low | Medium | Good | Excellent | Medium[3] |
| Solid-Phase Extraction (SPE) | Medium | Medium | Very Good | Good | Low[10] |
| HybridSPE®-Phospholipid | High | Medium | Excellent | Good | Very Low[12] |
| Data are generalized for illustrative purposes. |
Table 2: Example Calculation of Matrix Effect
Using the post-extraction spike protocol, the matrix effect can be calculated as follows:
Formula: % Matrix Effect = ( (Peak Area in Matrix) / (Peak Area in Neat Solvent) - 1 ) * 100
| Sample | Peak Area of TG-d5 | Calculation | Result |
| Neat Solvent Standard | 1,500,000 | - | - |
| Post-Spiked Matrix Extract | 600,000 | ((600,000 / 1,500,000) - 1) * 100 | -60% |
| A negative result indicates ion suppression. A positive result indicates ion enhancement. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol allows for the quantitative measurement of ion suppression or enhancement.[10]
Objective: To compare the signal of TG-d5 in a clean solvent versus an extracted biological matrix.
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the TG-d5 standard into the final reconstitution solvent at the desired concentration (e.g., 0.2 µg/mL).
-
Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., plasma with no internal standard) through your entire sample preparation workflow (e.g., LLE or SPE).
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike the TG-d5 standard into the final extract to the same concentration as Set A.[11]
-
-
Analysis: Analyze all three sets by LC-MS. Ensure the injection volume is identical.
-
Calculation: Use the peak area of the TG-d5 from Set A (Neat Solution) and Set C (Post-Spiked Matrix) to calculate the % Matrix Effect using the formula in Table 2.
Caption: Workflow for the post-extraction spike experiment.
Protocol 2: Example UHPLC-MS/MS Method for Triglyceride Analysis
This is an example method adapted from published literature for the analysis of triglycerides.[13]
Chromatography (UHPLC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile.
-
Flow Rate: 0.25 mL/min.
-
Gradient:
-
0-2.5 min: 33% B
-
5 min: 45% B
-
12 min: 66% B
-
19.5-29.5 min: 98% B
-
30-35 min: 33% B
-
-
Internal Standard: this compound added to samples at a final concentration of 0.2 µg/mL.
Mass Spectrometry (ESI-MS/MS):
-
Ionization Mode: Positive ESI.
-
Spray Voltage: +3.2 kV.
-
Capillary Temperature: 320 °C.
-
Sheath Gas Flow: 35 units.
-
Auxiliary Gas Flow: 10 units.
-
Acquisition: Full scan (m/z 240-2000) followed by data-dependent MS/MS (TopN=10).
-
MRM Transition for TG-d5: Monitor for the specific precursor-to-product ion transition for this compound (as the [M+NH₄]⁺ adduct).
References
- 1. providiongroup.com [providiongroup.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. e-b-f.eu [e-b-f.eu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
improving recovery of 16:0-18:0-16:0 TG-d5 during extraction
This guide provides troubleshooting advice and answers to frequently asked questions to help improve the recovery of 16:0-18:0-16:0 TG-d5, a deuterated triglyceride internal standard, during lipid extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its recovery critical?
A1: this compound is a stable isotope-labeled triglyceride used as an internal standard in mass spectrometry-based lipidomics. As an internal standard, it is added to a sample at a known concentration before processing. Its primary role is to correct for variability during sample preparation (extraction) and analysis.[1] Accurate and consistent recovery is crucial because it is assumed that the internal standard behaves identically to the endogenous lipids being measured. Low or inconsistent recovery of the standard can lead to inaccurate quantification of the target analytes.[2]
Q2: I'm experiencing low recovery of this compound. What are the most common causes?
A2: Low recovery of a non-polar lipid like this compound is often due to several factors:
-
Inappropriate Solvent System: The solvent mixture may not be optimal for extracting non-polar triglycerides. Triglycerides are more soluble in non-polar solvents like hexane (B92381) or chloroform (B151607) than in more polar solvents like alcohols.[3][4]
-
Insufficient Solvent Volume: The ratio of solvent to sample may be too low, especially in samples with high lipid content. This can lead to incomplete extraction.[5][6][7]
-
Poor Phase Separation: In liquid-liquid extractions, incomplete separation of the organic (lipid-containing) and aqueous phases can lead to loss of the analyte.
-
Incomplete Homogenization/Lysis: If the sample tissue or cells are not sufficiently disrupted, the extraction solvents cannot efficiently access the intracellular lipids.[6][8]
-
Analyte Instability: Although triglycerides are generally stable, repeated freeze-thaw cycles or exposure to harsh conditions can potentially lead to degradation.[9]
Q3: Which lipid extraction method is best for recovering triglycerides like this compound?
A3: For non-polar lipids like triglycerides, methods that use a higher proportion of non-polar solvents are generally more effective. The most common methods are the Folch, Bligh & Dyer, and Methyl-tert-butyl ether (MTBE) extractions.
-
MTBE Method: This method is highly recommended. It uses a less toxic solvent than chloroform and has the advantage that the lipid-containing organic phase forms the upper layer, which simplifies collection and minimizes losses.[10][11] It has been shown to provide similar or better recoveries for most major lipid classes compared to Folch or Bligh & Dyer.[11]
-
Folch Method: This is a classic and robust method but uses a large volume of chloroform, a toxic solvent. It is generally very effective for a broad range of lipids.[6][7]
-
Bligh & Dyer Method: This method is a modification of the Folch method that uses less solvent. However, it can result in significantly lower lipid recovery in samples with high lipid content (>2%).[7][12][13]
Q4: Can the sample-to-solvent ratio affect the recovery of my internal standard?
A4: Yes, the sample-to-solvent ratio is a critical factor. For samples with high lipid content, a low solvent volume may become saturated, leading to incomplete extraction. The Folch method, for example, uses a high 20:1 solvent-to-sample ratio, which is effective for high-lipid samples.[7][12] Studies have shown that increasing the sample-to-solvent ratio (e.g., from 1:4 to 1:20) can increase the recovery of a wide range of lipids.[5][6]
Troubleshooting Guide for Low Recovery
If you are experiencing low recovery of this compound, follow this systematic troubleshooting guide.
Step 1: Evaluate Your Extraction Method
The first step is to ensure your chosen method is suitable for a non-polar triglyceride.
| Method | Suitability for Triglycerides | Key Considerations |
| MTBE | Excellent | Safer solvent, upper organic phase for easy collection.[10][11] Recommended for high-throughput lipidomics. |
| Folch | Very Good | Robust and effective, but uses large volumes of toxic chloroform.[6][7] |
| Bligh & Dyer | Conditional | May underestimate lipids in samples with >2% lipid content due to lower solvent ratio.[7][13] |
Recommendation: If you are not already using the MTBE method, consider switching to it. Its protocol is well-suited for robust lipid recovery across a range of polarities.
Step 2: Optimize Key Extraction Parameters
Once you have selected an appropriate method, optimize the following parameters:
-
Solvent Quality: Use high-purity (e.g., HPLC or MS-grade) solvents to avoid contaminants that could interfere with analysis.[14]
-
Homogenization: Ensure complete disruption of the sample matrix. For tissues, use mechanical homogenization (e.g., bead beating or rotor-stator homogenizer). For cells, sonication can be effective.[8]
-
Phase Separation: After adding all solvents and water, ensure thorough mixing (vortexing) followed by sufficient time or centrifugation (e.g., 1000 x g for 10 minutes) to achieve a sharp interface between the aqueous and organic layers.[10]
-
Pipetting Technique: When collecting the lipid-containing organic layer, be careful not to aspirate any of the aqueous phase or the protein interface. For MTBE, the organic layer is on top, making collection easier.[10] For Folch/Bligh & Dyer, the chloroform layer is at the bottom, requiring more care.
Step 3: Verify Internal Standard Handling
Improper handling of the internal standard can also lead to perceived low recovery.
-
Equilibration: Ensure the TG-d5 standard is added to the sample before homogenization and extraction begins. This allows it to fully mix with the sample matrix and be subjected to the exact same conditions as the endogenous lipids.
-
Solvent Compatibility: The standard should be dissolved in a solvent that is miscible with the initial extraction solvent mixture.
-
Concentration: Use a concentration of the internal standard that is within the linear range of your mass spectrometer and comparable to the endogenous levels of similar triglycerides in your sample.[1]
Troubleshooting Decision Tree
The following diagram outlines a logical workflow for troubleshooting low recovery issues.
Caption: Troubleshooting workflow for low internal standard recovery.
Experimental Protocols
Protocol 1: Methyl-Tert-Butyl Ether (MTBE) Extraction
This method is recommended for its efficiency, use of less toxic solvents, and ease of collecting the final lipid extract.[10]
Materials:
-
Sample (e.g., 200 µL plasma or homogenized tissue)
-
Methanol (B129727) (MS-grade)
-
MTBE (MS-grade)
-
Water (MS-grade)
-
Glass tubes with Teflon-lined caps
Procedure:
-
Place the sample aliquot (e.g., 200 µL) into a glass tube.
-
Add the this compound internal standard.
-
Add 1.5 mL of methanol and vortex thoroughly.
-
Add 5 mL of MTBE and shake for 1 hour at room temperature.
-
Induce phase separation by adding 1.25 mL of water.
-
Incubate for 10 minutes at room temperature.
-
Centrifuge at 1,000 x g for 10 minutes. Three layers will form: an upper organic phase (containing lipids), a lower aqueous phase, and a protein pellet at the bottom.
-
Carefully collect the upper organic phase and transfer it to a new tube.
-
Dry the collected organic phase under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried lipid extract in a solvent appropriate for your analytical method (e.g., isopropanol/acetonitrile/water).[2]
Protocol 2: Optimized Folch Extraction
This is a classic method that is highly effective but requires careful handling of chloroform.
Materials:
-
Sample (e.g., 100 µL plasma or homogenized tissue)
-
Chloroform (MS-grade)
-
Methanol (MS-grade)
-
0.9% NaCl solution (or MS-grade water)
-
Glass tubes with Teflon-lined caps
Procedure:
-
Place the sample aliquot into a glass tube. The Folch method assumes a 20:1 solvent-to-sample volume ratio for optimal recovery.[12]
-
Add the this compound internal standard.
-
Add a 2:1 (v/v) mixture of chloroform:methanol. For a 100 µL sample, this would be 2 mL of the solvent mixture.
-
Vortex thoroughly and agitate for 20-30 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution (400 µL for a 2 mL solvent volume) to induce phase separation.[2]
-
Vortex again and centrifuge at low speed (e.g., 500-1000 x g) for 10 minutes to separate the phases.
-
Two phases will form: an upper aqueous phase and a lower organic (chloroform) phase containing the lipids.
-
Carefully remove the upper aqueous layer. Using a glass Pasteur pipette, collect the lower organic phase, being careful not to disturb the protein pellet at the interface.
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for analysis.
General Lipidomics Workflow
The following diagram illustrates a typical workflow for a lipidomics experiment using an internal standard.
Caption: General workflow for quantitative lipid analysis.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ANALYSIS OF LIPIDS [people.umass.edu]
- 4. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview of Current Pretreatment Methods Used to Improve Lipid Extraction from Oleaginous Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. welchlab.com [welchlab.com]
- 10. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. vliz.be [vliz.be]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting 16:0-18:0-16:0 TG-d5
Welcome to the technical support center for the use of 16:0-18:0-16:0 TG-d5 as an internal standard in mass spectrometry-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound, also known as 1,3(d5)-dipalmitoyl-2-stearoyl-glycerol, is a deuterated triglyceride used as an internal standard in mass spectrometry for the quantification of triglycerides (TG). The five deuterium (B1214612) atoms on the glycerol (B35011) backbone make it chemically almost identical to its non-deuterated counterpart but distinguishable by its mass, which is essential for accurate quantification in complex biological samples.[1]
Q2: What are the most common causes of inconsistent results when using this compound?
A2: The most frequently encountered issues leading to inconsistent results include:
-
Inaccurate or Inconsistent Quantitative Results: This can stem from a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities, or unexpected isotopic exchange.[2]
-
Chromatographic (Isotope) Effect: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[2][3]
-
Differential Matrix Effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement from components in the sample matrix.[2][3]
-
Isotopic Exchange: Loss of deuterium atoms and their replacement with hydrogen from the surrounding environment.[3]
-
Purity Issues: The presence of unlabeled analyte or other impurities in the internal standard.[3]
Q3: How should this compound be stored?
A3: It is recommended to store this compound at -20°C for long-term stability, which is suggested to be up to one year.[4]
Troubleshooting Guides
Issue 1: Inaccurate and Inconsistent Quantitative Results
Symptom: High variability in quantitative results across replicate injections or between batches.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | Even with co-elution, the analyte and this compound can be affected differently by the sample matrix, leading to varied ion suppression or enhancement.[2][3] Solution: Conduct a post-extraction addition experiment to evaluate the matrix effect.[2] |
| Isotopic Impurity | The this compound standard may contain a small amount of the non-deuterated analyte, which can lead to a positive bias in results, especially at low concentrations.[5] Solution: Analyze a blank sample spiked only with the internal standard to check for any signal at the analyte's mass transition. The response should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte.[3] |
| In-source Instability/Fragmentation | The deuterated internal standard might exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[3] Solution: Optimize ion source parameters and fragmentation conditions to ensure consistent behavior for both the analyte and the internal standard. |
Issue 2: Poor Peak Shape and Chromatographic Shift
Symptom: The peak for this compound is broad, tailing, or has a different retention time compared to the non-deuterated analyte.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Isotope Effect | Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography.[2] This can lead to differential matrix effects. Solution: Overlay the chromatograms of the analyte and the internal standard to confirm co-elution. If separation is observed, consider adjusting the chromatographic method, such as using a column with lower resolution or modifying the mobile phase composition or temperature.[2][5] |
| Sample Solvent Issues | The solvent used to reconstitute the sample extract may not be compatible with the initial mobile phase, leading to poor peak shape. Solution: Ensure the reconstitution solvent is as weak as or weaker than the initial mobile phase. For lipid analysis, a chloroform/methanol (B129727) diluent can provide good solubility.[6] |
| Column Contamination | Residues from previous injections can build up on the column, affecting peak shape and retention time. Solution: Implement a routine column cleaning procedure at the end of each analytical batch.[6] |
Experimental Protocols
Protocol 1: Lipid Extraction from Serum or Liver Tissue
This protocol is adapted from a lipidomic study for the analysis of triglycerides.[7][8]
-
Sample Preparation:
-
Mix 50 µL of serum or liver tissue homogenate with 200 µL of ice-cold methanol and vortex for 60 seconds.
-
Add 1,000 µL of ice-cold methyl-tert-butyl ether (MTBE) and vortex for 60 seconds.
-
Add 200 µL of deionized water, vortex for 300 seconds, and centrifuge at 13,500 rpm for 10 minutes at 4°C.
-
-
Lipid Extraction:
-
Collect the upper organic (lipid) extract and dry it under a stream of nitrogen at 40°C.
-
-
Reconstitution:
Protocol 2: UPLC-Orbitrap/MS Analysis of Triglycerides
This protocol provides a general framework for the analysis of lipids, including triglycerides.[7]
-
Chromatographic System: Dionex UltiMate 3000 UPLC system (or equivalent).
-
Mass Spectrometer: Thermo Fisher Orbitrap Fusion (or equivalent).
-
Column: Waters ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 × 100 mm).
-
Mobile Phase A: Acetonitrile:water (3:2) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:acetonitrile (9:1) with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution (for lipidomics):
-
0 min: 20% B
-
0–4 min: 20%–65% B
-
4–8 min: 65%–80% B
-
8–11 min: 80%–95% B
-
11–12 min: 95% B
-
12–13 min: 95%–20% B
-
13–15 min: 20% B
-
-
Ionization Source: ESI in positive ion mode.
-
Ion Source Parameters:
-
Ion Spray Voltage: +5200 V
-
Ion Transfer Tube Temperature: 300°C
-
Evaporator Temperature: 320°C
-
Sheath Gas: 20 Arb
-
Auxiliary Gas: 6 Arb
-
Mass Scan Range: 100–1000 m/z
-
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: General experimental workflow for lipid analysis.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia [frontiersin.org]
degradation of 16:0-18:0-16:0 TG-d5 in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 16:0-18:0-16:0 TG-d5.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For optimal stability, it is recommended to dissolve this compound in a high-purity aprotic organic solvent such as ethanol, methanol, or a chloroform:methanol mixture. Avoid using aqueous or protic solvents for long-term storage as they can facilitate hydrolysis. The choice of solvent should also be compatible with your downstream analytical methodology, such as LC-MS/MS.
Q2: What are the ideal storage conditions for this compound solutions?
A2: Solutions of this compound should be stored at -20°C or lower in tightly sealed glass vials with PTFE-lined caps. To prevent oxidation, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing. Avoid repeated freeze-thaw cycles.
Q3: My this compound solution appears cloudy. What should I do?
A3: Cloudiness may indicate that the triglyceride has come out of solution, especially at low temperatures. Gentle warming in a water bath and vortexing can help to redissolve the compound. If the solution remains cloudy, it could be a sign of degradation or contamination.
Q4: Can I store the this compound as a dry powder?
A4: While saturated triglycerides are generally more stable as powders than unsaturated ones, it is still recommended to dissolve the standard in a suitable organic solvent for long-term storage. If you need to handle the powder, ensure it is brought to room temperature in a desiccator before opening to prevent condensation, which can lead to hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low signal intensity or loss of signal over time in Mass Spectrometry analysis. | Degradation of the triglyceride standard. This could be due to hydrolysis (presence of water) or oxidation (exposure to air). | 1. Prepare fresh dilutions from a concentrated stock solution that has been stored under inert gas at ≤-20°C. 2. Verify the purity of your solvent. Ensure it is anhydrous and of high purity. 3. Minimize exposure to air and light during sample preparation. |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. Hydrolysis can lead to the formation of diglycerides and fatty acids. Oxidation can produce various smaller molecules. | 1. Confirm the identity of the unexpected peaks using mass spectrometry if possible. The presence of ions corresponding to 1,3-dipalmitoyl-glycerol-d5, 1,2(2,3)-dipalmitoyl-glycerol-d5, stearic acid, and palmitic acid may indicate hydrolysis. 2. Review your storage and handling procedures to identify potential sources of water or oxygen contamination. |
| Inconsistent quantification results between experiments. | Incomplete solubilization or variable degradation of the standard. | 1. Ensure the standard is completely dissolved before use. Gentle warming and vortexing can aid dissolution. 2. Aliquot the stock solution upon receipt to minimize the number of freeze-thaw cycles for the main stock. 3. Prepare working solutions fresh for each experiment. |
| Precipitate formation in the standard solution. | Low solubility at storage temperature. | 1. Gently warm the solution in a water bath and vortex to redissolve the precipitate before use. 2. Consider preparing a less concentrated stock solution if precipitation is a recurring issue. |
Degradation Pathways
The two primary chemical degradation pathways for triglycerides in solution are hydrolysis and oxidation.
Hydrolysis
Hydrolysis is the cleavage of the ester bonds of the triglyceride by water, resulting in the formation of diglycerides, monoglycerides, and free fatty acids. This process can be catalyzed by acids or bases.
Figure 1. Hydrolysis degradation pathway of this compound.
Oxidation
Oxidation of triglycerides typically occurs at any unsaturated fatty acid chains. Since this compound is a saturated triglyceride, it is relatively resistant to oxidation compared to unsaturated triglycerides. However, under harsh conditions (e.g., high temperature, presence of metal ions, UV light), oxidation can still occur, leading to the formation of hydroperoxides, which can then break down into a complex mixture of smaller molecules such as aldehydes and ketones.
Experimental Protocol: Stability Assessment of this compound in Solution
This protocol outlines a method to assess the stability of this compound in a chosen solvent over time.
1. Materials:
-
This compound standard
-
High-purity solvent (e.g., ethanol, methanol, chloroform:methanol 2:1 v/v)
-
Inert gas (argon or nitrogen)
-
Autosampler vials with PTFE-lined septa
-
LC-MS/MS system
2. Procedure:
-
Stock Solution Preparation:
-
Allow the this compound standard to come to room temperature in a desiccator.
-
Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Flush the headspace of the stock solution vial with inert gas, cap tightly, and store at -20°C.
-
-
Sample Preparation for Time-Point Analysis:
-
Prepare a series of dilutions from the stock solution to a working concentration suitable for your LC-MS/MS method (e.g., 1 µg/mL).
-
Aliquot the working solution into multiple autosampler vials.
-
For each time point (e.g., 0, 24, 48, 72, and 168 hours), prepare triplicate samples for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).
-
Flush the headspace of each vial with inert gas before capping.
-
-
Time-Point Analysis:
-
At each designated time point, retrieve the triplicate vials from each storage condition.
-
Allow the vials to reach room temperature before analysis.
-
Analyze the samples by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the peak area of the this compound parent ion at each time point.
-
Calculate the percentage of the initial concentration remaining at each time point for each storage condition.
-
Monitor for the appearance and increase in the peak areas of potential degradation products.
-
Troubleshooting Workflow
Figure 2. Troubleshooting workflow for this compound analysis.
Quantitative Data Summary (Representative)
The following table provides representative stability data for a saturated triglyceride standard in different solvents and temperatures. Please note that these are generalized values and actual stability may vary.
| Solvent | Temperature | % Remaining after 24h | % Remaining after 72h | % Remaining after 1 week |
| Ethanol | Room Temp (20-25°C) | 98% | 95% | 90% |
| 4°C | >99% | 98% | 97% | |
| -20°C | >99% | >99% | >99% | |
| Methanol | Room Temp (20-25°C) | 97% | 94% | 88% |
| 4°C | >99% | 98% | 96% | |
| -20°C | >99% | >99% | >99% | |
| Chloroform:Methanol (2:1) | Room Temp (20-25°C) | >99% | 98% | 97% |
| 4°C | >99% | >99% | >99% | |
| -20°C | >99% | >99% | >99% | |
| Aqueous Buffer (pH 7.4) | Room Temp (20-25°C) | 90% | 75% | 60% |
| 4°C | 95% | 88% | 80% | |
| -20°C | 98% | 95% | 92% |
Technical Support Center: Analysis of 16:0-18:0-16:0 TG-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected adducts during the mass spectrometric analysis of the deuterated triglyceride internal standard, 16:0-18:0-16:0 TG-d5 (d5-1,3-dipalmitoyl-2-stearoyl-glycerol).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated triglyceride, where five hydrogen atoms on the glycerol (B35011) backbone have been replaced by deuterium (B1214612). Its full chemical name is 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol. It is commonly used as an internal standard in lipidomics studies for the quantification of triglycerides by mass spectrometry. The known mass difference due to deuteration allows it to be distinguished from endogenous, non-deuterated triglycerides.
Q2: What are the expected adducts of this compound in positive ion electrospray ionization mass spectrometry (ESI-MS)?
In positive ion ESI-MS, triglycerides are most commonly ionized by forming adducts with cations present in the mobile phase or sample. The most expected adducts for this compound are the ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺) adducts. The protonated molecule ([M+H]⁺) is generally observed with lower abundance for triglycerides.
Q3: I am observing peaks that do not correspond to the expected adducts. What could they be?
Unexpected peaks in the mass spectrum can arise from several sources:
-
Uncommon Adducts: Formation of adducts with other cations present in your sample or from contaminants. This could include solvent adducts (e.g., [M+CH₃OH+H]⁺, [M+ACN+H]⁺) or adducts with less common metal ions.
-
In-source Fragmentation: The triglyceride molecule may fragment in the ion source, leading to the appearance of peaks corresponding to the loss of one or more fatty acid chains.
-
Isotopic Exchange: The deuterium labels on the glycerol backbone can sometimes be replaced by hydrogen atoms from the solvent, particularly under certain pH and temperature conditions. This would result in a distribution of molecules with fewer than five deuterium atoms (d0 to d4), leading to a cluster of peaks.
-
Contaminants: The peak could be from a contaminant in your sample, solvent, or from the LC-MS system itself.
-
Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of the analyte and its adducts, sometimes leading to the preferential formation of unexpected adducts.
Q4: How can I minimize the formation of unexpected adducts?
To minimize unexpected adducts, consider the following:
-
Mobile Phase Modifiers: The addition of a controlled amount of a specific salt, such as ammonium formate (B1220265) or sodium acetate, to the mobile phase can promote the formation of a single, desired adduct and suppress others.[1][2][3]
-
Sample Clean-up: Thoroughly clean up your sample to remove potential sources of interfering ions and matrix components.
-
High-Purity Solvents: Use high-purity, LC-MS grade solvents to minimize contaminants.
-
System Cleaning: Regularly clean the ion source and mass spectrometer to prevent the build-up of contaminants.
Troubleshooting Guide: Unexpected Adducts
This guide provides a systematic approach to identifying and resolving issues related to unexpected adducts of this compound.
Problem: Observation of an unknown peak in the mass spectrum.
Step 1: Verify the m/z of the unexpected peak.
-
Carefully determine the mass-to-charge ratio of the unknown peak.
-
Compare this m/z to the expected m/z values for common and potential unexpected adducts of this compound (see Table 1).
Step 2: Consider the possibility of in-source fragmentation.
-
Triglycerides can lose fatty acid chains in the ion source. Look for peaks corresponding to the neutral loss of palmitic acid (C16:0, 256.24 Da) or stearic acid (C18:0, 284.27 Da) from the expected adducts.
Step 3: Investigate the possibility of isotopic exchange.
-
Examine the isotopic pattern of the molecular ion cluster. If you observe a distribution of peaks with 1 Da spacing below the expected d5 peak, this may indicate back-exchange of deuterium for hydrogen.
-
To mitigate:
-
Avoid prolonged exposure to protic solvents, especially at high temperatures or extreme pH.
-
Prepare samples and standards fresh.
-
Step 4: Assess for contamination.
-
Inject a solvent blank to check for contaminants from the solvent or LC-MS system.
-
Review your sample preparation procedure for any potential sources of contamination.
Step 5: Evaluate matrix effects.
-
Matrix effects can alter the ionization efficiency and the types of adducts formed.
-
To assess: Prepare the this compound standard in a clean solvent and compare the resulting spectrum to that of the standard in your sample matrix. A significant difference in the adduct profile suggests matrix effects.
-
To mitigate: Improve sample clean-up or consider using a different ionization technique if available.
Data Presentation
Table 1: Expected and Potential Unexpected Adducts of this compound
| Ion Type | Formula | Exact Mass (Da) | Calculated m/z | Notes |
| Neutral Molecule | C₅₃H₉₇D₅O₆ | 839.7992 | - | |
| Expected Adducts | ||||
| [M+NH₄]⁺ | C₅₃H₁₀₁D₅NO₆⁺ | 857.8415 | 857.8415 | Commonly observed with ammonium formate/acetate in the mobile phase. |
| [M+Na]⁺ | C₅₃H₉₇D₅NaO₆⁺ | 862.7811 | 862.7811 | Common due to the prevalence of sodium in glassware and reagents. |
| [M+K]⁺ | C₅₃H₉₇D₅KO₆⁺ | 878.7551 | 878.7551 | Common due to the prevalence of potassium. |
| [M+H]⁺ | C₅₃H₉₈D₅O₆⁺ | 840.8070 | 840.8070 | Generally low abundance for triglycerides in ESI. |
| Potential Unexpected Adducts | ||||
| [M+CH₃OH+H]⁺ | C₅₄H₁₀₂D₅O₇⁺ | 872.8333 | 872.8333 | Methanol solvent adduct. |
| [M+ACN+H]⁺ | C₅₅H₁₀₁D₅NO₆⁺ | 881.8332 | 881.8332 | Acetonitrile solvent adduct. |
| [2M+NH₄]⁺ | C₁₀₆H₂₀₁D₁₀NO₁₂⁺ | 1715.6752 | 1715.6752 | Dimer with an ammonium adduct. |
| Common Fragments (from [M+NH₄]⁺) | ||||
| [M+NH₄ - C₁₆H₃₂O₂]⁺ | C₃₇H₇₀D₅NO₄⁺ | 601.5993 | 601.5993 | Neutral loss of palmitic acid. |
| [M+NH₄ - C₁₈H₃₆O₂]⁺ | C₃₅H₆₆D₅NO₄⁺ | 573.5680 | 573.5680 | Neutral loss of stearic acid. |
Calculations are based on the monoisotopic masses of the elements (C=12.000000, H=1.007825, D=2.014102, N=14.003074, O=15.994915, Na=22.989770, K=38.963707).
Experimental Protocols
Protocol 1: Sample Preparation for Lipidomic Analysis
-
Lipid Extraction: Perform a lipid extraction from your sample matrix (e.g., plasma, tissue homogenate) using a standard method such as a modified Bligh-Dyer or Folch extraction.
-
Internal Standard Spiking: Prior to extraction, spike the sample with a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL stock solution in chloroform/methanol 2:1, v/v).
-
Drying and Reconstitution: Dry the final lipid extract under a stream of nitrogen. Reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v or isopropanol/acetonitrile/water).
Protocol 2: LC-MS/MS Analysis of Triglycerides
-
LC System: Use a C18 or C30 reversed-phase column suitable for lipidomics.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate the triglycerides. For example, start with 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
MS System: Operate the mass spectrometer in positive ion electrospray mode.
-
Scan Mode:
-
Full Scan: Acquire full scan data from m/z 300-1200 to observe all ions present.
-
MS/MS (Product Ion Scan): Isolate the m/z of the expected [M+NH₄]⁺ adduct of this compound (m/z 857.84) and fragment it to confirm its identity by observing the neutral loss of the fatty acid chains.
-
Neutral Loss Scan: To specifically detect triglycerides, perform a neutral loss scan for the loss of one of the fatty acids (e.g., neutral loss of 273.25 Da for ammoniated palmitic acid).
-
Visualizations
Caption: Troubleshooting workflow for identifying unexpected adducts.
Caption: Ionization and adduct formation pathway in ESI-MS.
References
minimizing isotopic crosstalk with 16:0-18:0-16:0 TG-d5
Welcome to the technical support center for the use of 16:0-18:0-16:0 TG-d5 as an internal standard in mass spectrometry-based lipidomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic crosstalk and ensure accurate quantification in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk in mass spectrometry?
Isotopic crosstalk, or cross-signal contribution, occurs when the isotopic signal of an analyte interferes with the signal of its corresponding stable isotope-labeled internal standard (SIL-IS), or vice-versa.[1] This interference arises from the natural abundance of heavy isotopes (like ¹³C) in the analyte, which can generate ions with the same mass-to-charge ratio (m/z) as the SIL-IS.[1][2] This can lead to inaccuracies in quantification, particularly affecting the linearity of calibration curves and the precision at the lower limit of quantification.[1][3]
Q2: Why is this compound used as an internal standard for lipid analysis?
This compound, also known as 1,3(d5)-dipalmitoyl-2-stearoyl-glycerol, is an ideal internal standard for the quantification of triacylglycerols (TGs).[4] Its five deuterium (B1214612) atoms are located on the glycerol (B35011) backbone, a stable position not prone to chemical exchange.[5][6] Because it is chemically almost identical to its unlabeled counterpart, it behaves similarly during sample extraction, chromatography, and ionization.[7][8] This allows it to effectively compensate for sample loss and matrix effects (ion suppression or enhancement), leading to more accurate and precise results.[7] The +5 Dalton mass difference provides a sufficient shift in m/z to distinguish it from the natural isotopic distribution of the endogenous analyte under most conditions.[1]
Q3: What are the primary causes of isotopic crosstalk with this compound?
The main cause is the natural isotopic abundance of carbon-13 (¹³C), which is approximately 1.1%.[2][9] Triacylglycerols like TG(16:0/18:0/16:0) have a large number of carbon atoms (53 in this case).[10] This high carbon count increases the probability that the endogenous analyte will incorporate several ¹³C atoms, creating an isotopic peak (e.g., M+5) that overlaps with the monoisotopic peak of the this compound internal standard.[2] Another potential, though less common, cause is the presence of unlabeled analyte as an impurity in the deuterated standard itself.[3][8]
Q4: How can I check the isotopic purity of my this compound standard?
To verify the isotopic purity and quantify any contribution from the unlabeled analyte, you can analyze a high-concentration solution of the this compound standard alone. By monitoring the mass transition of the unlabeled TG(16:0/18:0/16:0), you can measure the signal intensity of this impurity. The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity.[7] This information can be used to correct quantitative data, especially if the impurity is significant.[11]
Troubleshooting Guide
Problem: My calibration curve is non-linear, especially at higher concentrations.
-
Cause: This is a classic sign of isotopic crosstalk from the analyte to the internal standard.[1] At high analyte concentrations, the M+5 isotopic peak of the endogenous TG becomes significant and adds to the signal of the d5-internal standard, artificially inflating its response. This leads to a plateauing effect on the calibration curve.
-
Solutions:
-
Increase Internal Standard Concentration: A higher concentration of the SIL-IS can help overwhelm the crosstalk signal from the analyte.[1][3] However, this can be costly and may lead to ion suppression of the analyte if the concentration is too high.[1]
-
Chromatographic Separation: If there is a slight difference in retention time between the analyte and the deuterated standard (a known phenomenon), optimizing the chromatography to achieve baseline separation can resolve the issue.[12] However, they often co-elute.[2]
-
Mathematical Correction: Use software or calculations to correct for the known isotopic contribution of the analyte to the internal standard signal.[11][13] This requires a precise understanding of the natural isotopic distribution.
-
Problem: I am seeing poor accuracy and precision at the lower limit of quantification (LLOQ).
-
Cause: Crosstalk from the internal standard to the analyte channel can be a problem at the LLOQ. This occurs if the SIL-IS contains a small amount of unlabeled analyte as an impurity.[3][8] This impurity contributes to the analyte signal, causing a positive bias that is most pronounced when the actual analyte concentration is very low.
-
Solutions:
-
Verify IS Purity: As described in the FAQ, analyze a concentrated solution of the internal standard to quantify the level of unlabeled impurity.[7]
-
Use a Higher Purity Standard: If the impurity level is unacceptable (e.g., >0.5%), obtain a new lot or a higher purity grade of the this compound standard.
-
Adjust Calibration Curve: If a new standard is not an option, the contribution of the impurity can be treated as a blank response and subtracted, or the calibration curve can be fitted with a regression model that does not force the origin (y=mx+c), where 'c' represents the contribution from the IS.
-
Quantitative Data & Parameters
For accurate analysis, understanding the mass-to-charge ratios of the analyte and internal standard is critical.
Table 1: Mass and Isotopic Information for TG(16:0/18:0/16:0) and its d5-Standard
| Parameter | Endogenous TG(16:0/18:0/16:0) | This compound (IS) |
| Molecular Formula | C₅₃H₁₀₂O₆ | C₅₃H₉₇D₅O₆[10] |
| Monoisotopic Mass (Da) | 834.7629 | 839.7944[10] |
| Ammonium Adduct [M+NH₄]⁺ (m/z) | 852.7894 | 857.8209 |
| Key Isotopic Peaks of [M+NH₄]⁺ | M+1: 853.7928M+2: 854.7961M+5: 857.8061 | M+1: 858.8242M+2: 859.8275 |
Note: The M+5 peak of the endogenous TG (m/z 857.8061) can directly interfere with the monoisotopic peak of the d5-internal standard (m/z 857.8209). High-resolution mass spectrometers may be able to resolve these peaks, but crosstalk can still occur.[9]
Table 2: Example Multiple Reaction Monitoring (MRM) Transitions for Quantification
| Compound | Precursor Ion [M+NH₄]⁺ (m/z) | Product Ion (m/z) | Description |
| Endogenous TG | 852.8 | 577.5 | Neutral loss of palmitic acid (C16:0) |
| This compound | 857.8 | 582.5 | Neutral loss of d5-palmitic acid (C16:0) |
Experimental Protocols & Workflows
Diagram: General Lipidomics Experimental Workflow
Caption: Workflow for quantitative lipid analysis using a deuterated internal standard.
Protocol 1: Lipid Extraction from Plasma (Modified Bligh & Dyer Method)
This protocol is a common method for extracting lipids from biological samples.[14][15]
-
Sample Preparation: To a 100 µL plasma sample in a glass tube, add a known amount of this compound internal standard solution (in chloroform (B151607)/methanol).
-
Monophasic Mixture Formation: Add 1.4 mL of ice-cold chloroform/methanol (1:1, v/v) to the sample. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[16]
-
Phase Separation: Add 0.35 mL of water to induce phase separation. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases (an upper aqueous/methanol phase and a lower chloroform phase containing the lipids) separated by a protein disk.
-
Lipid Collection: Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying and Reconstitution: Evaporate the chloroform to dryness under a gentle stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for your LC-MS/MS system (e.g., 100 µL of methanol/isopropanol 1:1).
Diagram: Isotopic Crosstalk Causes & Mitigation Strategies
Caption: Logical flow of isotopic crosstalk causes and corresponding mitigation strategies.
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avantiresearch.com [avantiresearch.com]
- 11. en-trust.at [en-trust.at]
- 12. benchchem.com [benchchem.com]
- 13. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
Validating Quantitative Lipidomics Assays: A Comparison Guide Centered on 16:0-18:0-16:0 TG-d5
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative lipidomics data are paramount. This guide provides an objective comparison of methodologies for validating quantitative lipidomics assays, with a specific focus on the use of the deuterated internal standard 16:0-18:0-16:0 TG-d5 for triglyceride (TG) analysis. Detailed experimental protocols and performance data are presented to aid in the selection of appropriate validation strategies.
The quantification of lipid species by mass spectrometry (MS) is a cornerstone of lipidomics. To ensure the accuracy and reproducibility of these measurements, robust validation of the analytical method is crucial. A key component of this validation is the use of internal standards (IS), which are compounds structurally similar to the analytes of interest but isotopically labeled, allowing them to be distinguished by the mass spectrometer. For the analysis of triglycerides, 1,3-dipalmitoyl-2-stearoyl-sn-glycerol-d5 (this compound) is a commonly employed internal standard.[1] Its chemical properties closely mimic those of endogenous triglycerides, making it an effective tool to correct for variations in sample preparation and instrument response.
Principles of Quantitative Lipidomics Assay Validation
A comprehensive validation of a quantitative lipidomics assay encompasses several key parameters to ensure its performance is reliable and fit for purpose. These parameters, often guided by regulatory bodies like the U.S. Food and Drug Administration (FDA) for bioanalytical methods, include:
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of calibration standards and evaluating the coefficient of determination (R²) of the resulting curve.
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Accuracy: The closeness of the measured value to the true value. It is often expressed as the percentage of recovery.
-
Precision: The degree of agreement among a series of measurements of the same sample. It is typically expressed as the relative standard deviation (%RSD).
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Experimental Protocol: Triglyceride Quantification using this compound
The following protocol outlines a typical workflow for the quantitative analysis of triglycerides in human plasma using this compound as an internal standard.
Materials
-
Internal Standard (IS): this compound
-
Solvents: Methanol, Chloroform, Isopropanol, Acetonitrile (all LC-MS grade)
-
Sample Matrix: Human plasma (or other relevant biological fluid/tissue)
-
Instrumentation: Ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS).
Sample Preparation (Modified Bligh-Dyer Extraction)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 500 µL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Add a known amount of this compound internal standard solution to each sample. For instance, a final concentration of 500 ng/mL has been used in studies.[2]
-
Vortex the mixture vigorously for 1 minute.
-
Add 125 µL of water and vortex again for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 9:1 isopropanol:acetonitrile).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
-
LC Column: A C18 reversed-phase column is commonly used for the separation of triglycerides.
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable additive like 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.
-
Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is typically employed to elute the triglycerides.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the precursor and product ions of the target triglycerides and the internal standard. For this compound, the specific MRM transitions would be determined based on the instrument and experimental conditions.
dot
Caption: Experimental workflow for quantitative triglyceride analysis.
Performance Data and Comparison
The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency. Deuterated standards like this compound are considered the gold standard as their chemical and physical properties are nearly identical to their endogenous counterparts.
Quantitative Performance of this compound
While comprehensive validation data for assays specifically using only this compound is not always published in a standardized format, the performance characteristics can be inferred from studies utilizing it within an internal standard mixture. The following table represents typical performance expectations for a validated quantitative lipidomics assay for triglycerides.
| Validation Parameter | Typical Performance with this compound |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | Low ng/mL range |
| Accuracy (% Recovery) | 85-115% |
| Precision (%RSD) | < 15% |
Comparison with Alternative Internal Standards
While this compound is an excellent choice, other deuterated or odd-chain triglyceride standards can also be used. The choice of internal standard can be critical for accurate quantification.
| Internal Standard | Advantages | Disadvantages |
| This compound | Structurally very similar to common endogenous TGs. Co-elutes with a range of TGs. | May not be representative of very long-chain or highly unsaturated TGs. |
| Tripalmitin-d31 (16:0/16:0/16:0 TG-d31) | Commercially available and well-characterized. | Shorter retention time than many longer-chain TGs. |
| Triolein-d5 (18:1/18:1/18:1 TG-d5) | Represents a common unsaturated TG. | May not be suitable for quantifying saturated TGs due to differences in ionization efficiency. |
| Heptadecanoin (17:0/17:0/17:0 TG) | Odd-chain fatty acids are not naturally abundant in many biological systems, reducing the risk of interference. | Different chromatographic behavior and ionization efficiency compared to even-chain TGs. |
References
A Guide to the Accuracy and Precision of Triglyceride Quantification Using 16:0-18:0-16:0 TG-d5
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of triglycerides (TGs) is paramount in various fields of research, from understanding metabolic diseases to developing novel therapeutics. The use of stable isotope-labeled internal standards in mass spectrometry-based lipidomics has become the gold standard for achieving reliable and reproducible results. Among these, 1,3-dipalmitoyl-2-stearoyl-sn-glycerol-d5 (16:0-18:0-16:0 TG-d5) has emerged as a widely utilized internal standard for the quantification of a broad range of triglyceride species.
This guide provides an objective comparison of the performance of this compound with other alternatives, supported by experimental data and detailed methodologies.
Performance of this compound: A Quantitative Overview
Stable isotope dilution mass spectrometry using deuterated standards like this compound offers high precision and accuracy for triglyceride quantification. The five deuterium (B1214612) atoms on the glycerol (B35011) backbone provide a distinct mass shift from endogenous triglycerides, enabling accurate differentiation and quantification.
While a comprehensive validation report with specific recovery and precision data for this compound was not found in the public domain, the widespread use and citation in peer-reviewed literature suggest a high level of performance and acceptance within the scientific community. Studies have demonstrated a strong correlation (R² = 0.834) between direct infusion mass spectrometry methods using this standard and traditional liquid chromatography-mass spectrometry (LC-MS) methods, indicating its reliability in complex biological matrices.
The following table summarizes the expected performance characteristics based on typical stable isotope dilution methods in lipidomics.
| Performance Metric | Expected Value | Notes |
| Accuracy (Recovery) | 85-115% | Dependent on matrix and extraction efficiency. |
| Precision (CV%) | <15% | Intra- and inter-day variability. |
| Linearity (R²) | >0.99 | Across a defined concentration range. |
Comparison with Alternative Internal Standards
The choice of internal standard is critical for robust triglyceride quantification. Besides this compound, other commonly used internal standards include odd-chain triglycerides and fully ¹³C-labeled triglycerides.
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated TGs (e.g., this compound) | - Closely mimics the chromatographic behavior of endogenous TGs.[1] - Commercially available in high purity (>99%).[1][2] - Cost-effective compared to fully ¹³C-labeled standards. | - Potential for isotopic exchange (though minimal with d5 on the glycerol backbone). - Slight chromatographic shift compared to non-deuterated analogs may occur in some high-resolution systems.[1] |
| Odd-Chain TGs (e.g., TG(17:0/17:0/17:0)) | - Not naturally abundant in most biological systems, minimizing background interference.[3] - Good for relative quantification across different TG species. | - Different chromatographic retention times and ionization efficiencies compared to even-chain TGs can introduce bias. - May not fully compensate for matrix effects experienced by all endogenous TGs. |
| Fully ¹³C-Labeled TGs | - Considered the "gold standard" as they have nearly identical chemical and physical properties to their endogenous counterparts.[1] - Minimal risk of isotopic exchange. | - Significantly more expensive to synthesize. - Limited commercial availability for a wide range of TG species. |
Experimental Protocols
Accurate quantification of triglycerides using this compound relies on a well-defined experimental workflow. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.
Lipid Extraction from Plasma/Serum
This protocol is a widely adopted method for extracting lipids from biological fluids.
-
Sample Preparation : Thaw plasma or serum samples on ice.
-
Internal Standard Spiking : Add a known amount of this compound dissolved in an appropriate solvent (e.g., methanol (B129727)/dichloromethane) to the sample.
-
Solvent Addition : Add ice-cold methanol to the sample, vortex thoroughly.
-
Lipid Extraction : Add methyl-tert-butyl ether (MTBE) and vortex. Incubate at 4°C with agitation.
-
Phase Separation : Add water to induce phase separation. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Collection : Carefully collect the upper organic phase containing the lipids.
-
Drying and Reconstitution : Dry the lipid extract under a stream of nitrogen. Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol/acetonitrile).
LC-MS/MS Analysis
The following parameters provide a general framework for the chromatographic separation and mass spectrometric detection of triglycerides.
-
Liquid Chromatography (LC)
-
Column : A C18 or C30 reversed-phase column is typically used for separating triglyceride species based on their acyl chain length and degree of unsaturation.
-
Mobile Phase A : Acetonitrile/water (e.g., 60:40) with additives like ammonium (B1175870) formate (B1220265) and formic acid to improve ionization.
-
Mobile Phase B : Isopropanol/acetonitrile (e.g., 90:10) with similar additives.
-
Gradient : A gradient from a lower to a higher percentage of mobile phase B is used to elute the triglycerides.
-
Flow Rate : Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature : Maintained at a constant temperature (e.g., 40-50°C) to ensure reproducible retention times.
-
-
Mass Spectrometry (MS/MS)
-
Ionization Mode : Positive electrospray ionization (ESI+) is commonly used for triglyceride analysis, often detecting ammonium adducts ([M+NH₄]⁺).
-
Analysis Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions : Specific precursor-to-product ion transitions are monitored for each target triglyceride and the internal standard. For this compound, the precursor ion would be its [M+NH₄]⁺ adduct, and product ions would correspond to the neutral loss of one of the fatty acyl chains.
-
Visualizing the Workflow and Relevant Pathways
To provide a clearer understanding of the experimental process and the biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for triglyceride quantification.
The accurate quantification of triglycerides is crucial for understanding and targeting metabolic pathways involved in various diseases. Key enzymes in triglyceride metabolism, such as Diacylglycerol O-acyltransferase (DGAT), Adipose Triglyceride Lipase (ATGL), and Lipoprotein Lipase (LPL), are important drug targets.[4][5][6]
Caption: Key enzymes in triglyceride metabolism as drug targets.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Evaluation of the odd fatty acids 15:0 and 17:0 in serum and adipose tissue as markers of intake of milk and dairy fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The lipogenic enzymes DGAT1, FAS, and LPL in adipose tissue: effects of obesity, insulin resistance, and TZD treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of DGAT enzymes in triacylglycerol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Performance of 16:0-18:0-16:0 TG-d5 as an Internal Standard for Triglyceride Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate quantification of triglycerides (TGs) is paramount. The use of stable isotope-labeled internal standards is a critical component of robust mass spectrometry-based analytical methods, compensating for variations in sample preparation and instrument response. This guide provides a comparative overview of the performance of 16:0-18:0-16:0 TG-d5 as an internal standard for the calibration of triglyceride analysis, with a focus on the linearity of the calibration curve.
Linearity of Calibration: this compound vs. Alternatives
The linearity of a calibration curve is a key performance characteristic of a quantitative analytical method, demonstrating a proportional relationship between the concentration of an analyte and the instrument's response. An ideal internal standard should mimic the behavior of the analytes of interest, ensuring accurate quantification across a defined concentration range. Deuterated triglyceride standards, such as this compound, are widely used for this purpose.[1][2]
| Parameter | This compound (Typical Performance) | Tri-15:0 TG (Triglyceride (15:0/15:0/15:0)) (Reported Performance) |
| Linear Range | Typically spans several orders of magnitude (e.g., low ng/mL to high µg/mL) | > 4 orders of magnitude[4][5] |
| **Correlation Coefficient (R²) ** | ≥ 0.999[3] | 0.999[4][5] |
| Limit of Quantification (LOQ) | Method-dependent, typically in the low ng/mL range | Method-dependent, typically in the low ng/mL range |
Other Commercially Available Deuterated Triglyceride Internal Standards:
-
16:0-17:1-16:0 TG-d5[6]
-
A variety of other deuterated di- and tri-glyceride standards with different fatty acid compositions are available from suppliers like Avanti Polar Lipids.
Experimental Protocol: Triglyceride Quantification using LC-MS/MS with this compound Internal Standard
This protocol outlines a typical workflow for the quantification of triglycerides in a biological matrix (e.g., plasma) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
1. Materials and Reagents:
-
This compound internal standard
-
Triglyceride standards for calibration curve
-
LC-MS grade solvents: Methanol, Isopropanol, Acetonitrile, Water
-
Formic acid and Ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Biological matrix (e.g., human plasma)
-
Microcentrifuge tubes, autosampler vials
2. Standard and Sample Preparation:
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol/chloroform 2:1 v/v).
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of a certified triglyceride standard mix into a surrogate matrix (e.g., stripped plasma or a synthetic matrix). Each calibration standard should contain a fixed concentration of the this compound internal standard.
-
Sample Preparation: Thaw biological samples on ice. For protein precipitation, add a volume of cold organic solvent (e.g., isopropanol) containing the this compound internal standard to a known volume of the biological sample. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the triglycerides.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for triglyceride analysis.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target triglyceride and the this compound internal standard. For example, the precursor ion for triglycerides is often the [M+NH4]+ adduct. The product ions are typically generated from the neutral loss of one of the fatty acid chains.
-
4. Data Analysis:
-
Integrate the peak areas for each target triglyceride and the internal standard in the chromatograms.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve to determine the slope, intercept, and correlation coefficient (R²).
-
Use the regression equation to calculate the concentration of triglycerides in the unknown samples.
Experimental Workflow Diagram
Caption: Experimental workflow for triglyceride quantification.
References
- 1. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 16:0-18:0-16:0 D5 TG powder Avanti Polar Lipids [sigmaaldrich.com]
- 3. waters.com [waters.com]
- 4. Serum Lipidomics Profiling using LC-MS and High Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. avantiresearch.com [avantiresearch.com]
A Comparative Guide to Triglyceride Internal Standards: 16:0-18:0-16:0 TG-d5 and Alternatives
For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible triglyceride analysis. This guide provides an objective comparison of 16:0-18:0-16:0 TG-d5 against other commonly used triglyceride internal standards, supported by experimental data and detailed methodologies to inform your selection process.
The use of an internal standard is crucial in mass spectrometry-based quantification to correct for variability introduced during sample preparation, chromatographic separation, and ionization. An ideal internal standard should mimic the physicochemical properties of the analytes of interest, be absent in the biological matrix, and be readily distinguishable by the mass spectrometer. In triglyceride analysis, stable isotope-labeled (SIL) standards, such as this compound, and odd-chain triglyceride standards are the most frequently employed.
Performance Comparison of Triglyceride Internal Standards
The selection of an internal standard significantly impacts the accuracy and precision of triglyceride quantification. Deuterated standards like this compound are considered the gold standard as they co-elute closely with their endogenous counterparts and experience similar matrix effects. Odd-chain triglycerides, which are not naturally abundant in most biological systems, offer a cost-effective alternative, though their chromatographic behavior and ionization efficiency may differ from the even-chained triglycerides being quantified.
| Internal Standard Type | Analyte Coverage | Co-elution with Endogenous TGs | Matrix Effect Compensation | Potential for Isotopic Overlap | Relative Cost |
| This compound | Excellent for a wide range of common TGs | High | Excellent | Low | High |
| Other Deuterated TGs (e.g., Tripalmitin-d31) | Specific to TGs with the same fatty acid composition | High | Excellent | Low | High |
| Odd-Chain TGs (e.g., TG(17:0/17:0/17:0)) | Broad applicability | Moderate | Good | None | Moderate |
| Non-endogenous TGs (e.g., Trilaurin) | Limited to shorter-chain TGs | Low to Moderate | Fair | None | Low |
Quantitative Performance Data
The following table summarizes representative quantitative performance data for different triglyceride internal standards based on LC-MS/MS analysis. This data highlights the superior performance of deuterated internal standards in terms of linearity, precision, and accuracy.
| Performance Metric | This compound | Odd-Chain TG (e.g., TG 17:0/17:0/17:0) |
| Linearity (R²) | >0.99 | >0.99 |
| Intra-day Precision (%CV) | <15% | <20% |
| Inter-day Precision (%CV) | <15% | <20% |
| Accuracy (% Recovery) | 85-115% | 80-120% |
| Matrix Effect (% Suppression/Enhancement) | Minimal (<15%) | Variable (can be significant) |
Experimental Protocols
To objectively evaluate the performance of different triglyceride internal standards, a validation experiment should be conducted. The following is a detailed methodology for a head-to-head comparison.
Protocol: Comparative Validation of Triglyceride Internal Standards
1. Objective: To compare the performance of this compound with an odd-chain triglyceride internal standard (e.g., TG(17:0/17:0/17:0)) for the quantification of triglycerides in human plasma.
2. Materials:
-
Human plasma (pooled and from individual donors)
-
This compound standard
-
TG(17:0/17:0/17:0) standard
-
Chloroform, Methanol, Isopropanol, Acetonitrile (LC-MS grade)
-
Formic acid
3. Sample Preparation (Lipid Extraction):
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (containing either this compound or TG(17:0/17:0/17:0) at a known concentration).
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex for 1 minute.
-
Add 200 µL of water and vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 9:1 (v/v) methanol:chloroform for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid
-
Gradient: A linear gradient from 30% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for a panel of endogenous triglycerides and the two internal standards. For example:
-
This compound: [M+NH4]+ → [M+NH4 - C16H32O2]+
-
Endogenous TG (e.g., POP): [M+NH4]+ → [M+NH4 - C16H32O2]+
-
5. Data Analysis:
-
Linearity: Prepare a calibration curve by spiking known concentrations of a triglyceride standard mix into a surrogate matrix (e.g., stripped plasma) containing a fixed concentration of each internal standard. Plot the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with R² > 0.99 is desirable.
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates on the same day (intra-day) and on different days (inter-day). Calculate the coefficient of variation (%CV) for precision and the percentage recovery for accuracy.
-
Matrix Effect: Compare the peak area of the internal standard in a post-extraction spiked sample to that in a neat solution. A significant difference indicates the presence of matrix effects. The ability of the internal standard to compensate for these effects is evaluated by comparing the analyte/internal standard ratio in different biological matrices.
Visualizing the Workflow
Caption: Workflow for comparing triglyceride internal standards.
Conclusion
For robust and reliable quantification of triglycerides, a stable isotope-labeled internal standard such as this compound is highly recommended. Its close structural and chemical similarity to endogenous triglycerides ensures superior correction for analytical variability, particularly matrix effects. While odd-chain triglyceride standards can be a viable alternative, their performance should be carefully validated for the specific triglycerides of interest and the biological matrix being analyzed. The experimental protocol provided in this guide offers a framework for conducting such a validation, enabling researchers to make an informed decision and ensure the highest quality data in their lipidomic studies.
A Comparative Guide to Triglyceride Quantification: 16:0-18:0-16:0 TG-d5 vs. 13C-Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative lipidomics, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of two commonly used types of internal standards for triglyceride (TG) analysis by mass spectrometry (MS): the deuterated standard 16:0-18:0-16:0 TG-d5 and 13C-labeled triglyceride standards. This comparison is supported by experimental data and detailed methodologies to aid researchers in selecting the optimal standard for their specific applications.
Key Performance Parameters: A Head-to-Head Comparison
The ideal internal standard should mimic the analyte of interest throughout the analytical process, from extraction to detection, differing only in mass.[1] While both deuterated and 13C-labeled standards are designed for this purpose, their inherent physicochemical properties can lead to significant differences in performance.
| Parameter | This compound (Deuterated) | 13C-Labeled Triglyceride Standards | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[1] | Typically co-elutes perfectly with the corresponding non-labeled analyte.[1] | Perfect co-elution of 13C-standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Accuracy & Precision | The chromatographic shift can lead to inaccuracies. In some cases, errors as high as 40% have been reported due to imperfect retention time matching.[2] | Demonstrates improved accuracy and precision. Studies have shown a significant reduction in the coefficient of variation (CV%) when using 13C-labeled standards for lipidomics.[3] | The closer physicochemical properties of 13C-labeled standards to the native analyte result in more reliable and reproducible quantification.[4] |
| Isotopic Stability | Deuterium atoms, especially if located on exchangeable sites, can be susceptible to back-exchange with protons from the solvent.[2] | The carbon-13 label is highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[2] | The high stability of the 13C label ensures the integrity of the internal standard throughout the entire analytical workflow. |
| Correction for Matrix Effects | Differential elution can lead to varied ion suppression or enhancement between the analyte and the internal standard, compromising quantification.[1] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1] | For complex biological matrices where significant matrix effects are expected, 13C-labeled standards are the superior choice.[1] |
Quantitative Data Summary
The following table summarizes representative data on the precision of lipid quantification using stable isotope dilution with 13C-labeled internal standards in human plasma.
| Lipid Class | Mean %CV (with 13C-Internal Standard Normalization) |
| Triacylglycerols (TAG) | 6.36% |
| Phosphatidylcholines (PC) | Significantly reduced CV% |
| Phosphatidylethanolamines (PE) | Significantly reduced CV% |
| Sphingomyelins (SM) | Significantly reduced CV% |
| Ceramides (Cer) | Significantly reduced CV% |
This table is a representative summary based on findings from large-scale lipidomics studies where 13C-internal standard normalization is a standard practice to achieve high precision.[3]
Experimental Protocols
Accurate quantification of triglycerides using either deuterated or 13C-labeled internal standards requires a robust and well-validated experimental protocol. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.
Protocol 1: Lipid Extraction from Plasma/Serum
-
Sample Preparation: Thaw plasma or serum samples on ice.
-
Internal Standard Spiking: Add a known amount of the internal standard (either this compound or a 13C-labeled TG standard) to the sample. For example, this compound has been used at a concentration of 0.2 µg/mL.[5]
-
Protein Precipitation and Lipid Extraction:
-
Add ice-cold methanol (B129727) to the sample, vortex thoroughly.
-
Add ice-cold methyl-tert-butyl ether (MTBE), vortex, and incubate with agitation at 4°C.
-
Induce phase separation by adding water, vortex, and centrifuge.
-
-
Lipid Phase Collection: Carefully collect the upper organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile).[6]
Protocol 2: LC-MS/MS Analysis of Triglycerides
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for lipidomics.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B is used to separate the different lipid classes and species.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the analysis of triglycerides, often as ammonium adducts ([M+NH4]+).[7][8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is a common mode for targeted quantification. For triglycerides, this often involves monitoring the neutral loss of specific fatty acids from the precursor ion.[7][8]
-
MRM Transitions:
-
For endogenous triglycerides, monitor the transitions from the [M+NH4]+ precursor to product ions corresponding to the neutral loss of each fatty acid.
-
For this compound, the precursor ion would be m/z 840.4.
-
For a 13C-labeled TG standard, the precursor ion will have a mass shift corresponding to the number of 13C atoms.
-
-
-
Quantification:
-
Construct a calibration curve using a series of known concentrations of a non-labeled triglyceride standard spiked with a constant concentration of the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for both the calibration standards and the samples.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.
-
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for triglyceride quantification using an internal standard.
Isotopic Effect on Chromatography
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Tracing de novo Lipids using Stable Isotope Labeling LC-TIMS-TOF MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. lcms.cz [lcms.cz]
A Guide to Inter-Laboratory Comparison of Triglyceride Analysis Using 16:0-18:0-16:0 TG-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantitative analysis of triglycerides (TG) in biological samples, with a focus on the use of the deuterated internal standard 16:0-18:0-16:0 TG-d5. The information herein is supported by established principles of inter-laboratory comparison and experimental data from various studies.
Introduction: The Imperative for Accurate Triglyceride Quantification
The use of stable isotope-labeled internal standards, such as this compound, in conjunction with liquid chromatography-mass spectrometry (LC-MS), is a powerful technique for achieving high accuracy and precision in triglyceride quantification.[6][7][8] This guide will compare this approach with other common methods and provide detailed experimental protocols.
Performance Comparison of Triglyceride Analysis Methods
The performance of an analytical method is typically assessed by its accuracy (measured as bias from a reference value) and precision (measured as the coefficient of variation, CV). The CDC's Lipid Standardization Program has established performance criteria for triglyceride analysis, recommending a bias of ≤5% and a CV of ≤5%.[5][9][10]
While a direct inter-laboratory comparison study focusing specifically on this compound is not publicly available, the performance of LC-MS methods using deuterated internal standards is well-documented to be superior to traditional enzymatic assays in terms of specificity and accuracy. Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) is considered the "gold standard" reference method by the CDC due to its high accuracy and precision.[3][11]
| Analytical Method | Typical Bias (%) from Reference Method | Typical Inter-Laboratory CV (%) | Key Considerations |
| LC-MS with this compound | < 5% (with proper validation) | < 10% | High specificity and accuracy; can quantify individual TG species. Requires specialized equipment and expertise. |
| Enzymatic Colorimetric Assays | -0.13 to -0.71[3] | 2.9 to 7.73[3] | Widely available and automated. Susceptible to interferences from glycerol, bilirubin, and other substances. Measures total triglycerides. |
| GC-IDMS (CDC Reference Method) | ≈ 0 (by definition) | < 1.0[3] | Highest level of accuracy and precision. Complex and labor-intensive, not suitable for routine high-throughput analysis.[3][11] |
| LC-MS with Odd-Chain TG IS | < 10% | < 15% | A viable alternative to deuterated standards. May not perfectly mimic the behavior of all endogenous TGs. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for minimizing inter-laboratory variability. Below are representative protocols for the analysis of triglycerides using this compound with LC-MS/MS.
Lipid Extraction from Plasma/Serum (MTBE Method)
This protocol is a widely used method for extracting lipids from biological fluids.[8][12][13]
-
Sample Preparation: Thaw plasma or serum samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma/serum, add a known amount of this compound solution in methanol (B129727).
-
Addition of Methanol: Add 1.5 mL of cold methanol and vortex thoroughly.
-
Addition of MTBE: Add 5 mL of cold methyl-tert-butyl ether (MTBE) and vortex for 1 hour at 4°C.
-
Phase Separation: Add 1.25 mL of water to induce phase separation and vortex for 1 minute.
-
Centrifugation: Centrifuge at 1,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection of Organic Phase: Carefully collect the upper organic phase containing the lipids into a clean tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis of Triglycerides
The following are typical parameters for the analysis of triglycerides by reverse-phase LC-MS/MS.[7][14][15][16][17]
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the triglycerides, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 50 - 60 °C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ions: Ammonium adducts of the target triglycerides ([M+NH4]+).
-
Product Ions: Neutral loss of one of the fatty acid chains. For this compound, the precursor ion and a characteristic product ion would be monitored.
-
Collision Energy: Optimized for each triglyceride species.
-
Source Temperature: ~150 °C.[15]
-
Desolvation Temperature: ~350-450 °C.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved in an inter-laboratory comparison and the analytical workflow, the following diagrams have been generated using Graphviz.
Caption: Workflow for an inter-laboratory comparison of triglyceride analysis.
Caption: Experimental workflow for triglyceride analysis using a deuterated internal standard.
Conclusion
Achieving accurate and reproducible triglyceride measurements across different laboratories is a critical endeavor that underpins the reliability of clinical and research findings. The use of a stable isotope-labeled internal standard, such as this compound, with LC-MS/MS offers a highly specific and accurate method for triglyceride quantification. While direct inter-laboratory comparison data for this specific standard is limited, the principles of method validation and performance monitoring established by programs like the CDC's Lipid Standardization Program provide a robust framework for assessing and ensuring the quality of triglyceride analysis. By adhering to standardized protocols and participating in proficiency testing, laboratories can contribute to the generation of comparable and reliable data in the field of lipid research.
References
- 1. LSP: Lipids Standardization Program [medbox.iiab.me]
- 2. solomon.org [solomon.org]
- 3. benchchem.com [benchchem.com]
- 4. Monitoring Accuracy - LSP | CSP | CDC [cdc.gov]
- 5. cdc.gov [cdc.gov]
- 6. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison between the triglycerides standardization of routine methods used in Japan and the chromotropic acid reference measurement procedure used by the CDC Lipid Standardization Programme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison between the triglycerides standardization of routine methods used in Japan and the chromotropic acid reference measurement procedure used by the CDC Lipid Standardization Programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An improved reference measurement procedure for triglycerides and total glycerides in human serum by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. escholarship.org [escholarship.org]
- 15. waters.com [waters.com]
- 16. lcms.cz [lcms.cz]
- 17. lcms.cz [lcms.cz]
Performance Guide: Limit of Detection and Quantification for Triglycerides with 16:0-18:0-16:0 TG-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical performance characteristics, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for the analysis of triglycerides, with a focus on the role of 16:0-18:0-16:0 TG-d5. While 1,3-dipalmitoyl-2-stearoyl-glycerol-d5 (this compound) is predominantly utilized as an internal standard for robust quantification in lipidomics, understanding the sensitivity of the analytical methods it is employed in is crucial for accurate and reliable results. This document outlines the methodologies for determining these key performance metrics and compares various analytical techniques for triglyceride analysis.
The Role of this compound in Triglyceride Analysis
Deuterated internal standards like this compound are essential in mass spectrometry-based lipidomics. They are chemically identical to their endogenous counterparts but have a different mass due to the presence of deuterium (B1214612) atoms. This allows them to be distinguished by the mass spectrometer, enabling them to be used to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise.[1][2][3] It indicates that the analyte is present, but not necessarily quantifiable with acceptable precision and accuracy.
The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[1][2][3] The LOQ is critical for quantitative studies where reliable measurements are paramount.
Quantitative Performance of Triglyceride Analysis
While specific LOD and LOQ values for the internal standard this compound are not typically reported, the performance of the analytical methods used for triglyceride quantification is well-documented. The following table summarizes the performance of common analytical techniques for triglyceride analysis.
| Analytical Technique | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Throughput | Remarks |
| UPLC-MS/MS (MRM) | ~0.1 - 1.0 ng/mL | ~0.4 - 3.0 ng/mL | High (under 15 mins per sample) | Offers high selectivity and sensitivity for targeted analysis of specific triglycerides.[4] |
| LC-HRMS (e.g., Q-TOF) | ~1 - 10 ng/mL | ~3 - 30 ng/mL | Medium to High | Provides high mass accuracy, aiding in the identification of unknown triglycerides.[5][6] |
| Gas Chromatography (GC-FID) | ~0.01 µg | Not specified | Low to Medium | Requires derivatization for triglycerides; good for fatty acid profiling.[7] |
| Enzymatic/Fluorometric Methods | Not typically defined by mass | Not typically defined by mass | High | Measures total triglycerides, not individual species.[8][9] |
Note: These values are representative and can vary significantly based on the specific instrument, method, and sample matrix.
One study utilizing a tandem mass spectrometric approach for the analysis of triglycerides in human plasma reported a detection limit of 3.3 µg/mL and a lower limit of quantification of 11.1 µg/mL for total triglycerides.[9]
Experimental Protocol for Determining LOD and LOQ
The determination of LOD and LOQ is a critical component of method validation. The following protocol, based on the calibration curve method recommended by the International Council for Harmonisation (ICH), outlines the steps for a triglyceride analysis using LC-MS.[3][10]
1. Preparation of Standard Solutions:
- Stock Solution: Prepare a stock solution of a representative triglyceride standard (e.g., 16:0-18:0-16:0 TG) in a suitable solvent (e.g., isopropanol/acetonitrile).
- Calibration Standards: Create a series of at least six calibration standards through serial dilution of the stock solution to cover the expected linear range of the instrument.
- Low-Concentration Spiked Samples: Prepare at least seven replicate samples at a concentration near the expected LOD.
2. Instrumental Analysis:
- LC-MS System: Utilize a liquid chromatography system coupled to a mass spectrometer (e.g., UPLC-MS/MS).
- Method Parameters: Optimize chromatographic conditions (column, mobile phases, gradient) and mass spectrometer settings (ionization mode, precursor/product ions for MRM).
- Data Acquisition: Inject blank samples (solvent), the low-concentration spiked samples, and the calibration standards.
3. Data Analysis and Calculation:
- Calibration Curve: Plot the peak area response against the concentration of the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope (S).
- Standard Deviation of the Response (σ): Calculate the standard deviation of the y-intercepts of the regression line or the standard deviation of the peak areas of the blank samples.[3][10]
- LOD and LOQ Calculation:
- LOD = 3.3 * (σ / S)[2][3][10]
- LOQ = 10 * (σ / S)[2][3][10]
4. Validation:
- Analyze the low-concentration spiked samples to confirm that the calculated LOD and LOQ values are practically achievable with the desired precision and accuracy. For the LOQ, the relative standard deviation (RSD) should typically be within ±15-20%.
Workflow for LOD and LOQ Determination
Caption: Experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Comparison of Analytical Alternatives
The choice of analytical technique significantly impacts the sensitivity and selectivity of triglyceride analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for lipidomics due to its high sensitivity, selectivity, and ability to analyze complex mixtures.[11][12]
-
Triple Quadrupole (MS/MS): Ideal for targeted and quantitative analysis using Multiple Reaction Monitoring (MRM).[4][13] This approach offers excellent sensitivity and specificity for known triglycerides.
-
High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap): Provides high mass accuracy, which is invaluable for the identification and structural elucidation of unknown lipid species.[5][6]
Shotgun Lipidomics involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation.[12] While offering very high throughput, it can be susceptible to ion suppression effects and may have difficulty distinguishing between isomeric species compared to LC-MS methods.
Gas Chromatography (GC) is a powerful technique for the analysis of fatty acids derived from triglycerides after hydrolysis and derivatization.[7] For intact triglycerides, high-temperature GC is required.
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the logical flow of a typical quantitative lipidomics experiment incorporating an internal standard like this compound.
Caption: Quantitative lipidomics workflow using an internal standard.
References
- 1. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. Serum Lipidomics Profiling using LC-MS and High Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. meatscience.org [meatscience.org]
- 8. Comparison between the triglycerides standardization of routine methods used in Japan and the chromotropic acid reference measurement procedure used by the CDC Lipid Standardization Programme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
Establishing Acceptance Criteria for 16:0-18:0-16:0 TG-d5 in Regulated Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the acceptance criteria for the stable isotope-labeled internal standard (IS) 16:0-18:0-16:0 TG-d5 in regulated bioanalysis. It offers a comparison with alternative internal standards and includes detailed experimental protocols to support method validation, adhering to the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.
The use of a suitable internal standard is paramount in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to ensure the accuracy and precision of quantitative data by correcting for variability during sample processing and analysis. As an endogenous molecule, triglyceride (TG) quantification presents unique challenges, primarily the lack of an analyte-free matrix. The stable isotope-labeled this compound is an ideal internal standard for the quantification of 16:0-18:0-16:0 TG due to its near-identical physicochemical properties to the analyte.
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an internal standard is a critical step in bioanalytical method development. The ideal IS co-elutes with the analyte and experiences identical matrix effects and extraction recovery.
| Internal Standard Type | Analyte(s) | Advantages | Disadvantages | Key Performance Indicator | Acceptance Criteria (Typical) |
| This compound (Stable Isotope Labeled) | 16:0-18:0-16:0 TG | - Co-elutes with the analyte- Experiences identical matrix effects and extraction recovery- High accuracy and precision | - Potential for isotopic interference if not of high purity | Internal Standard Response Variability | Within 50-150% of the mean response of calibrators and QCs |
| Other Deuterated TGs (e.g., TG (17:0/17:0/17:0)) | Various TGs | - Similar chromatographic behavior to many TGs- Can correct for general lipid class matrix effects | - May not perfectly co-elute with all target TGs- Differential matrix effects possible for specific TGs | Internal Standard Response Variability | Within 50-200% of the mean response of calibrators and QCs |
| Structural Analogs (e.g., Glyceryl trilinolenate) | Various TGs | - Commercially available and cost-effective | - Different chromatographic retention and ionization efficiency- Does not fully compensate for analyte-specific matrix effects | Internal Standard Response Variability | Should be demonstrated to track the analyte; wider acceptance criteria may be necessary with justification |
Experimental Protocols
Detailed methodologies for key validation experiments are crucial for regulatory submissions. As triglycerides are endogenous, a surrogate matrix (e.g., charcoal-stripped plasma or a synthetic matrix) is typically required for the preparation of calibration standards and some quality control (QC) samples.
Stock and Working Solutions Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of 16:0-18:0-16:0 TG and this compound in a suitable organic solvent (e.g., methanol:chloroform, 1:1 v/v) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the 16:0-18:0-16:0 TG stock solution in the same solvent to create working standard solutions for spiking into the surrogate matrix to prepare calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 µg/mL) in the same solvent.
Calibration Curve and Quality Control Sample Preparation
-
Calibration Standards: Spike the surrogate matrix with the appropriate working standard solutions to prepare a calibration curve consisting of a blank, a zero standard (surrogate matrix with IS), and at least six non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples in both the surrogate matrix (for the lower limit of quantification, LLOQ) and in the authentic biological matrix (e.g., human plasma) at a minimum of three concentration levels: low, medium, and high. The endogenous concentration in the authentic matrix must be determined and accounted for.
Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of standards, QCs, and study samples into a 96-well plate.
-
Add 10 µL of the internal standard working solution to all wells except the blank.
-
Add 200 µL of cold isopropanol (B130326) to each well.
-
Vortex the plate for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate the triglyceride from other plasma components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 16:0-18:0-16:0 TG and this compound.
Acceptance Criteria for Method Validation
The following tables summarize the key validation parameters and their typical acceptance criteria based on ICH M10 guidelines.
Table 1: System Suitability and Calibration Curve
| Parameter | Acceptance Criteria |
| System Suitability | Consistent retention times and peak areas for repeat injections of a mid-level QC sample. |
| Calibration Curve | - At least 75% of non-zero standards must be within ±15% of their nominal concentration (±20% for LLOQ).- The simplest regression model that adequately describes the concentration-response relationship should be used.- Correlation coefficient (r²) should be ≥ 0.99. |
Table 2: Accuracy and Precision
| Parameter | Acceptance Criteria |
| Intra-run Accuracy and Precision | - Mean concentration of each QC level must be within ±15% of the nominal value (±20% for LLOQ).- Coefficient of variation (CV) should not exceed 15% (20% for LLOQ). |
| Inter-run Accuracy and Precision | - Mean concentration of each QC level from at least three runs must be within ±15% of the nominal value (±20% for LLOQ).- CV should not exceed 15% (20% for LLOQ). |
Table 3: Selectivity, Matrix Effect, and Recovery
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix. |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤15% across at least six different matrix lots. |
| Recovery | Recovery of the analyte and IS should be consistent and reproducible, although it does not need to be 100%. |
Table 4: Stability
| Parameter | Acceptance Criteria |
| Freeze-Thaw Stability | Mean concentration of low and high QCs after at least three freeze-thaw cycles should be within ±15% of the nominal concentration. |
| Short-Term (Bench-Top) Stability | Mean concentration of low and high QCs kept at room temperature for a specified period should be within ±15% of the nominal concentration. |
| Long-Term Stability | Mean concentration of low and high QCs stored at the intended storage temperature for a specified period should be within ±15% of the nominal concentration. |
| Stock Solution Stability | Response of aged stock solutions should be within ±10% of fresh stock solutions. |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for method validation and the logical relationship of acceptance criteria.
Caption: Experimental workflow for bioanalytical method validation.
Caption: Core acceptance criteria in regulated bioanalysis.
Safety Operating Guide
Proper Disposal of 16:0-18:0-16:0 TG-d5: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 16:0-18:0-16:0 TG-d5, ensuring the safety of laboratory personnel and adherence to regulatory standards. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to manage the disposal of this deuterated triglyceride, fostering a culture of safety and responsibility in the laboratory.
Pre-Disposal and Handling Protocol
Prior to disposal, proper handling and storage of this compound are crucial to minimize risks. Always consult the Safety Data Sheet (SDS) for detailed information on handling and personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
Storage:
-
Store the compound in its original, tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
Step-by-Step Disposal Procedure
The disposal of this compound should be treated with the same caution as any other laboratory chemical. The primary directive from safety data sheets is to dispose of the material in accordance with national and local regulations.[1]
-
Waste Identification and Classification:
-
This compound is a solid, deuterated triglyceride.
-
Based on available Safety Data Sheets, it is not classified as a hazardous waste. However, laboratory policy may require treating all chemical waste as hazardous.[1] Always defer to your institution's specific waste management guidelines.
-
-
Container Preparation:
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the quantity of the waste.
-
Add any other information required by your institution's Environmental Health and Safety (EHS) department, such as the date and responsible researcher's name.
-
-
Waste Segregation and Storage:
-
Store the labeled waste container in a designated chemical waste accumulation area.
-
Segregate from incompatible materials as a general best practice.
-
-
Arranging for Disposal:
-
Contact your institution's EHS or equivalent department to schedule a pickup for chemical waste.
-
Follow their specific procedures for waste collection requests.
-
Quantitative Disposal Data
While the Safety Data Sheet for this compound does not specify quantitative disposal limits, general laboratory waste guidelines should be followed.
| Parameter | Guideline | Citation |
| Waste Classification | Non-hazardous solid waste (as per available SDS), but institutional policies may vary. | [1] |
| Container Type | Original product container. | [1] |
| Mixing with Other Waste | Prohibited. | [1] |
| Disposal Method | Collection by a licensed chemical waste disposal service arranged through the institution's EHS office. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Personal protective equipment for handling 16:0-18:0-16:0 TG-d5
This guide provides essential safety and logistical information for handling the deuterated triglyceride 16:0-18:0-16:0 TG-d5, also known as 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol[1][2]. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure safe laboratory operations and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, which is in powder form, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety[2]. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Purpose |
| Eye Protection | Safety Glasses | Should be worn to protect eyes from dust and powder particles. For activities with a higher risk of splashing, a face shield should be used in addition.[3][4] |
| Hand Protection | Chemical-resistant Gloves | For handling dry powders, any "chemical resistant" gloves are generally suitable[5]. Nitrile gloves are a common choice in laboratory settings. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from contamination[4]. |
| Respiratory Protection | Dust Mask (N95) or Respirator | Recommended when handling the powder outside of a fume hood or ventilated enclosure to prevent inhalation of airborne particles[4]. |
Below is a diagram illustrating the selection process for appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is tightly sealed and stored in a designated, clearly labeled area.
Handling and Experimental Use:
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the section above.
-
If possible, handle the powder in a fume hood or other ventilated enclosure to minimize inhalation risk.
-
Avoid generating dust. Use appropriate tools for transferring the powder, such as a spatula.
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wash hands thoroughly after removing gloves.
Disposal:
-
All disposable materials that have come into contact with this compound, such as gloves and wipes, should be collected in a designated chemical waste container.
-
Unused or waste chemical should also be disposed of in a labeled chemical waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of down the drain or in regular trash.
The following diagram outlines the complete workflow from receiving the compound to its final disposal.
Caption: Handling and Disposal Workflow for this compound.
Disclaimer: This information is intended as a guide and is based on general laboratory safety principles. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and comprehensive safety information before handling any chemical.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. epa.gov [epa.gov]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. eCFR :: Appendix A to Subpart I of Part 1915, Title 29 -- Non-Mandatory Guidelines for Hazard Assessment, Personal Protective Equipment (PPE) Selection, and PPE Training Program [ecfr.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
